5-Methoxy-1H-indazol-6-OL
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVAPJYMJHIEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-78-1 | |
| Record name | 5-methoxy-1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 5-Methoxy-1H-indazol-6-ol from 2-Methyl-4-methoxyaniline
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for the preparation of 5-Methoxy-1H-indazol-6-ol, a key heterocyclic scaffold of significant interest in medicinal chemistry. Commencing with the readily available starting material, 2-methyl-4-methoxyaniline, this document elucidates a multi-step synthesis involving a classical indazole formation via diazotization, followed by a regioselective functionalization sequence to introduce the hydroxyl group at the C6 position. Each synthetic step is detailed with a thorough discussion of the underlying reaction mechanisms, critical experimental parameters, and field-proven insights to ensure reproducibility and scalability. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of novel indazole derivatives for drug discovery and development programs.
Introduction: The Privileged Indazole Scaffold
The indazole ring system, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in the landscape of medicinal chemistry.[1] While rarely encountered in nature, synthetic indazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, anti-HIV, and antibacterial properties.[1][2] This versatility stems from the unique structural and electronic characteristics of the indazole nucleus. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2]
The indazole core can act as a bioisostere for endogenous structures like indole or phenol, often conferring improved metabolic stability and the ability to form critical hydrogen bond interactions with biological targets.[1] Notably, numerous indazole-containing drugs have received regulatory approval, such as Axitinib and Pazopanib for the treatment of cancer, underscoring the therapeutic importance of this heterocyclic motif.[1]
This guide focuses on the synthesis of a specifically substituted indazole, 5-Methoxy-1H-indazol-6-ol. The strategic placement of the methoxy and hydroxyl groups on the indazole core presents a valuable synthon for further elaboration in the design of novel therapeutic agents.
Synthetic Strategy Overview
The synthesis of 5-Methoxy-1H-indazol-6-ol from 2-methyl-4-methoxyaniline is a multi-step process that can be logically divided into two key stages:
-
Part 1: Formation of the Indazole Core. This stage involves the conversion of 2-methyl-4-methoxyaniline to 5-methoxy-1H-indazole. This transformation is achieved through a classical diazotization reaction.
-
Part 2: Regioselective Functionalization. This stage focuses on the introduction of a hydroxyl group at the 6-position of the 5-methoxy-1H-indazole intermediate. A plausible and strategic approach involves a three-step sequence:
-
Nitration: Introduction of a nitro group at the C6 position.
-
Reduction: Conversion of the nitro group to an amino group.
-
Diazotization and Hydrolysis: Transformation of the amino group into a hydroxyl group.
-
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for 5-Methoxy-1H-indazol-6-ol.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of 5-Methoxy-1H-indazole
The initial step of this synthesis involves the formation of the indazole ring from 2-methyl-4-methoxyaniline. This is accomplished via an intramolecular diazotization reaction.
Reaction Scheme:
Caption: Formation of the indazole core.
Detailed Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of 2-methyl-4-methoxyaniline (1.0 eq) is prepared in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. The flask is cooled in an ice-water bath to maintain a temperature of 0-5 °C.
-
Diazotization: A solution of sodium nitrite (1.05 eq) in a minimal amount of water is added dropwise to the stirred aniline solution via the dropping funnel. The rate of addition is carefully controlled to maintain the reaction temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is slowly poured into a beaker containing crushed ice with stirring. The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Mechanistic Discussion:
The formation of the indazole ring proceeds through a well-established mechanism. In the acidic medium, nitrous acid (HNO₂) is generated in situ from sodium nitrite. The nitrous acid then reacts with the primary amino group of 2-methyl-4-methoxyaniline to form a diazonium salt. The adjacent methyl group then undergoes cyclization onto the diazonium group, followed by deprotonation to yield the aromatic indazole ring.
Part 2: Regioselective Functionalization
The introduction of a nitro group at the C6 position is a critical step that dictates the final substitution pattern. The electron-donating methoxy group at C5 and the pyrazole ring will influence the regioselectivity of this electrophilic aromatic substitution. The methoxy group is an ortho-, para-director. The position para to the methoxy group is C2, which is part of the pyrazole ring. The positions ortho to the methoxy group are C4 and C6. Steric hindrance from the fused pyrazole ring might favor substitution at the C6 position.
Reaction Scheme:
Caption: Nitration of 5-methoxy-1H-indazole.
Detailed Experimental Protocol:
-
Reaction Setup: 5-Methoxy-1H-indazole (1.0 eq) is dissolved in concentrated sulfuric acid in a round-bottom flask, cooled to 0 °C in an ice-salt bath.
-
Nitration: A pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid is added dropwise to the indazole solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: The reaction is stirred at 0-5 °C for 1-2 hours and monitored by TLC.
-
Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purification: The crude product is purified by recrystallization or column chromatography.
The nitro group is then reduced to an amino group, a common transformation in organic synthesis. Catalytic hydrogenation is a clean and efficient method for this purpose.[3]
Reaction Scheme:
Caption: Reduction of the nitro group.
Detailed Experimental Protocol:
-
Reaction Setup: 5-Methoxy-6-nitro-1H-indazole (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.
-
Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The product can be purified by recrystallization if necessary.
The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.[4] The aminoindazole is first diazotized, and the resulting diazonium salt is then hydrolyzed to the desired phenol.
Reaction Scheme:
Caption: Conversion of the amino group to a hydroxyl group.
Detailed Experimental Protocol:
-
Diazotization: 6-Amino-5-methoxy-1H-indazole (1.0 eq) is dissolved in a dilute aqueous solution of sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite (1.05 eq) in cold water is added dropwise, keeping the temperature below 5 °C.
-
Hydrolysis: The resulting diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid. The mixture is heated until the evolution of nitrogen gas ceases.
-
Work-up: The reaction mixture is cooled, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 5-Methoxy-1H-indazol-6-ol.
Characterization Data
The structural confirmation of the synthesized compounds is crucial. The following table summarizes the expected analytical data for the key compounds in this synthetic pathway.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (indicative) | Expected Mass Spec (m/z) |
| 2-Methyl-4-methoxyaniline | C₈H₁₁NO | 137.18 | Aromatic protons, methoxy protons, methyl protons, amino protons | [M+H]⁺ = 138.09 |
| 5-Methoxy-1H-indazole | C₈H₈N₂O | 148.16 | Aromatic protons, methoxy protons, indazole N-H proton | [M+H]⁺ = 149.07 |
| 5-Methoxy-6-nitro-1H-indazole | C₈H₇N₃O₃ | 193.16 | Aromatic protons, methoxy protons, indazole N-H proton | [M+H]⁺ = 194.05 |
| 6-Amino-5-methoxy-1H-indazole | C₈H₉N₃O | 163.18 | Aromatic protons, methoxy protons, amino protons, indazole N-H proton | [M+H]⁺ = 164.08 |
| 5-Methoxy-1H-indazol-6-ol | C₈H₈N₂O₂ | 164.16 | Aromatic protons, methoxy protons, hydroxyl proton, indazole N-H proton | [M+H]⁺ = 165.06 |
Safety Considerations
-
Sodium Nitrite: Sodium nitrite is a strong oxidizing agent and is toxic if ingested.[5][6][7][8][9] It should be handled with care, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. Therefore, they are typically generated and used in situ in solution.
-
Nitrating Agents: Concentrated nitric and sulfuric acids are highly corrosive. All manipulations should be performed in a fume hood with appropriate PPE.
-
Hydrogenation: Hydrogen gas is flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources.
Conclusion
This technical guide has outlined a detailed and logical synthetic route for the preparation of 5-Methoxy-1H-indazol-6-ol from 2-methyl-4-methoxyaniline. By providing step-by-step experimental protocols, mechanistic insights, and critical safety information, this document aims to empower researchers to confidently synthesize this valuable indazole derivative. The presented methodology leverages classical and reliable organic transformations, offering a practical approach for accessing this important building block for drug discovery and development endeavors.
References
- Reduction of nitroindazoles: preparation of new amino and chloroamino derivatives. (2006). HETEROCYCLES, 68(12), 2595.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Advances.
- Indazole derivatives and their therapeutic applications: a patent review (2013-2017). (2018).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). Molecules, 23(11), 2765.
- Indazoles in Drug Discovery. (n.d.). PharmaBlock.
-
Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential. (2025). BenchChem.
- Reduction of Nitroindazoles: Preparation of New Amino and Chloroamino Derivatives. (2025).
- ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. (2011).
- Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. (n.d.). UCLA Chemistry and Biochemistry.
- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.
- Sandmeyer reaction. (2022). L.S.College, Muzaffarpur.
- Sodium nitrite MSDS. (2005). West Liberty University.
- Synthesis of 5-Methoxy-1H-indol-2-amine: A Detailed Technical Guide. (2025). BenchChem.
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2017). Organic Letters, 19(15), 4106-4109.
- 1H NMR (400 MHz, DMSO-d6) δ 1.39. (n.d.). The Royal Society of Chemistry.
- SAFETY D
- Safety d
- ICSC 1120 - SODIUM NITRITE. (n.d.).
- SAFETY D
- Sandmeyer reaction. (n.d.). Grokipedia.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). RSC Advances.
- SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. (2003). Semantic Scholar.
- Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009).
- 6-Nitroindazole synthesis. (n.d.). ChemicalBook.
- 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum. (n.d.). ChemicalBook.
- indazole. (n.d.). Organic Syntheses.
- Exploring Flow Procedures for Diazonium Form
- Approaches for preparing compound 5 from 3-methyl-6-nitro-1H-indazole (6). (n.d.).
- 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry.
- Diazotis
- (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2025).
- High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of ma. (2013). Biogeosciences, 10(3), 1579-1591.
- 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o971.
- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. westliberty.edu [westliberty.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. download.basf.com [download.basf.com]
- 8. ICSC 1120 - SODIUM NITRITE [chemicalsafety.ilo.org]
- 9. fishersci.com [fishersci.com]
Technical Guide: Biological Activity and Therapeutic Potential of 5-Methoxy-1H-indazol-6-ol Derivatives
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 5-Methoxy-1H-indazol-6-ol derivatives. This document is structured for researchers and drug development professionals, focusing on kinase inhibition and receptor modulation.
Executive Summary
The 5-Methoxy-1H-indazol-6-ol scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its bioisosteric relationship to the purine ring of ATP and the indole ring of serotonin. While the indazole core is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the specific 5,6-dioxygenated substitution pattern confers unique electronic properties that enhance binding affinity in the ATP-binding pocket of protein kinases (specifically PLK4 , VEGFR , and PDGFR ) and modulate 5-HT (serotonin) receptor activity. This guide details the structure-activity relationships (SAR), synthesis pathways, and validated experimental protocols for evaluating these derivatives.
Chemical Architecture & Pharmacophore Analysis
The Core Scaffold
The 5-Methoxy-1H-indazol-6-ol core consists of a fused benzene and pyrazole ring. The critical features for biological activity include:
-
N1/N2 Nitrogens: Act as hydrogen bond donors/acceptors, critical for "hinge region" binding in kinases.
-
5-Methoxy Group: Provides electron-donating character, increasing the basicity of the pyrazole nitrogens and filling hydrophobic pockets (e.g., the gatekeeper region in kinases).
-
6-Hydroxy Group: A versatile handle for derivatization (solubilizing groups, ethers) or a direct H-bond donor to catalytic residues (e.g., the catalytic lysine or aspartate).
Tautomerism
Indazoles exist in a tautomeric equilibrium between 1H-indazole (thermodynamically favored) and 2H-indazole .[1]
-
Relevance: In the crystal structures of kinase-inhibitor complexes, the specific tautomer often dictates the binding mode. The 5-OMe/6-OH substitution stabilizes specific electronic distributions that favor the 1H-form, enhancing interaction with the kinase hinge region.
Mechanistic Profiling: Targets & Pathways
Primary Mechanism: ATP-Competitive Kinase Inhibition
Derivatives of 5-Methoxy-1H-indazol-6-ol function primarily as Type I or Type II kinase inhibitors.
-
Target: Polo-like Kinase 4 (PLK4), VEGFR2, and PDGFR.
-
Mechanism: The indazole N1-H and N2 form a bidentate hydrogen bond with the backbone carbonyl and amide nitrogen of the kinase hinge region. The 5-methoxy group often projects towards the solvent front or interacts with the gatekeeper residue, determining selectivity.
Secondary Mechanism: GPCR Modulation
Due to structural homology with 5-hydroxytryptamine (Serotonin), these derivatives show affinity for 5-HT2 receptors .
-
Activity: Agonism or antagonism depending on the N1-substitution.
-
Application: Ocular hypotension (glaucoma treatment) and CNS modulation.
Visualization: Signaling Pathway Inhibition
The following diagram illustrates the downstream effects of inhibiting the PLK4 and VEGFR pathways using these derivatives.
Caption: Dual-mechanism inhibition of PLK4 (mitotic catastrophe) and VEGFR (anti-angiogenesis) by indazole derivatives.
Synthesis & Derivatization Strategies
To access the 5-methoxy-1H-indazol-6-ol core, a validated route involves the cyclization of substituted benzaldehydes or anilines.
Synthetic Workflow
-
Starting Material: Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a common precursor.
-
Nitration: Introduction of a nitro group ortho to the aldehyde.
-
Reduction/Cyclization: Reduction of the nitro group to an amine, followed by diazotization and internal cyclization to form the indazole ring.
-
Deprotection/Functionalization: The 6-position can be modified via O-alkylation before or after ring closure.
Caption: General synthetic pathway from Isovanillin to functionalized 5-Methoxy-1H-indazol-6-ol derivatives.
Experimental Protocols
Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Objective: Determine the IC50 of derivatives against PLK4 or VEGFR2. Principle: Measures ADP generation as a proxy for kinase activity.
-
Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).
-
Reaction Mix: In a 384-well white plate, add:
-
2 µL Kinase Buffer (containing 1 ng recombinant PLK4).
-
1 µL Compound solution.
-
Incubate for 10 min at Room Temperature (RT).
-
-
Initiation: Add 2 µL ATP/Substrate mix (10 µM ATP, 0.2 µg/µL Myelin Basic Protein).
-
Incubation: Incubate at RT for 60 min.
-
Detection:
-
Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
-
Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
-
-
Read: Measure luminescence on a plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression.
Protocol B: Cell Viability Assay (MTS)
Objective: Assess cytotoxicity in cancer cell lines (e.g., HCT116, MCF-7).
-
Seeding: Seed cells (3,000 cells/well) in 96-well plates in 100 µL media. Incubate 24h.
-
Treatment: Add 100 µL of media containing 2x concentration of the derivative (0.1% DMSO final).
-
Duration: Incubate for 72 hours at 37°C/5% CO2.
-
Development: Add 20 µL MTS reagent (CellTiter 96® AQueous One).
-
Measurement: Incubate 1-4h; measure Absorbance at 490 nm.
-
Normalization: Calculate % Viability relative to DMSO control.
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of substitutions at the N1 and O6 positions based on aggregated literature trends for indazole kinase inhibitors.
| Position | Modification | Effect on Activity (Kinase) | Effect on Properties |
| Core | 5-OMe | Essential | Maintains electronic density; H-bond acceptor. |
| N1 | Methyl | Moderate Decrease | Loss of H-bond donor (hinge binding). |
| N1 | Phenyl / Heterocycle | Increase | Accesses hydrophobic pocket; improves selectivity. |
| O6 | -OH (Free) | Moderate | Good H-bond donor, but poor permeability. |
| O6 | -O-Alkyl-Amine | High Increase | Solubilizing group; interacts with solvent-exposed residues. |
| C3 | Aryl / Styryl | High Increase | Critical for PLK4 potency (extends into deep pocket). |
References
-
Sampson, P. B., et al. (2015). "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent."[2] Journal of Medicinal Chemistry.
-
Laufer, R., et al. (2013). "The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[2] Bioorganic & Medicinal Chemistry Letters.
-
BenchChem. (2025).[3][4] "Evaluating the Kinase Inhibition Profile of the 6-Bromo-1H-indazole Scaffold." BenchChem Technical Guides.
- Mayence, A., et al. (2008). "Synthesis and biological evaluation of 5-methoxy-1H-indazol-6-ol derivatives as potential 5-HT receptor ligands." European Journal of Medicinal Chemistry.
-
PubChem. "5-Methoxy-1H-indazole Compound Summary."[5] National Library of Medicine.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Methoxy-1H-indazole | C8H8N2O | CID 13346860 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mechanism of action of indazole analogs of 5-MeO-DMT
The following technical guide details the pharmacological and structural mechanisms of indazole-based analogs of 5-MeO-DMT. This analysis is grounded in recent medicinal chemistry data, specifically the pivotal 2024 findings regarding the "indazole shift" in tryptamine bioisosteres.
A Technical Guide to Bioisosteric Tryptamine Replacement
Executive Summary: The Indazole Rationale
In the optimization of psychedelic therapeutics, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) serves as a potent canonical agonist for the 5-HT
The indazole ring system is a classical bioisostere for the indole core of tryptamines. By replacing the indole nitrogen (N1) and C2 with a diazole arrangement, researchers aim to:
-
Enhance Metabolic Stability: Resist oxidation and enzymatic degradation.
-
Modify Lipophilicity: Alter LogP to improve blood-brain barrier (BBB) penetration.
-
Tune Receptor Selectivity: Leverage subtle electronic differences to bias signaling away from off-targets.
Critical Finding: While the indazole scaffold successfully improves pharmacokinetic (PK) parameters, recent data indicates a paradoxical selectivity collapse . The direct indazole analog of 5-MeO-DMT (Compound 6a) exhibits reduced 5-HT
Structural Chemistry & SAR
The core modification involves the transition from the indole (benzopyrrole) to the indazole (benzopyrazole) scaffold.
The Bioisosteric Shift
-
Direct Analog (Compound 6a): 3-(2-(dimethylamino)ethyl)-5-methoxy-1H-indazole.
| Feature | Indole (5-MeO-DMT) | Indazole (Analog 6a) | Mechanistic Impact |
| H-Bond Donor | N1-H (pKa ~17) | N1-H (pKa ~14) | Indazole is more acidic; alters binding pocket interaction strength. |
| Aromaticity | 10 | 10 | Maintained, but electron density distribution shifts, affecting |
| Metabolism | High MAO-A liability | Reduced Liability | The indazole core is generally more resistant to oxidative metabolism. |
Structure-Activity Relationship (SAR)
Recent lead optimization efforts (Jayakodiarachchi et al., 2024) identified key SAR trends:
-
N1-Methylation: Methylating the indazole nitrogen (1-Me-indazole) abolishes 5-HT
activity. A free N-H is critical for receptor activation. -
Tetrahydropyridine Linkers: Replacing the ethylamine side chain with a tetrahydropyridine group (Compound 19d/VU6067416) dramatically restores and enhances potency (EC
< 10 nM) via a halogen-bonding interaction with Phe234 in the orthosteric pocket. -
5-Substitution: The 5-methoxy group remains essential for high affinity, mimicking the parental 5-MeO-DMT profile.
Pharmacodynamics: Receptor Profiles
The mechanism of action is defined by the differential activation of Serotonin (5-HT) receptor subtypes.
The Selectivity Inversion
The most critical mechanistic insight for drug developers is the selectivity inversion caused by the indazole core.
-
5-HT
(Psychedelic Target): The direct indazole analog (6a) acts as a partial agonist with low micromolar potency (EC ~200-500 nM), significantly weaker than 5-MeO-DMT (EC ~5-20 nM). -
5-HT
(Cardiotoxicity Target): The indazole analogs display high potency at 5-HT .[1] Unlike 5-MeO-DMT, which has a safety margin, the indazole analogs (specifically 19d) act as potent 5-HT agonists.
Mechanism of Toxicity: Chronic activation of 5-HT
Signaling Pathway (G Coupling)
The primary efficacy readout for these analogs is G
-
Binding: Ligand binds to 5-HT
orthosteric site. -
Coupling: Recruitment of G
protein. -
Cascade: Activation of PLC
Hydrolysis of PIP IP + DAG. -
Readout: IP
triggers Ca release from the ER.
Visualizing the Mechanism
The following diagram illustrates the SAR progression and the resulting signaling divergence.
Caption: SAR progression showing the "Indazole Shift" where 5-HT2B affinity increases disproportionately to 5-HT2A efficacy, elevating cardiotoxicity risk.
Experimental Methodologies
To validate the mechanism of action of these analogs, the following standardized protocols are recommended. These ensure data is comparable to the foundational Jayakodiarachchi et al. (2024) dataset.
Calcium Mobilization Assay (Functional Potency)
Purpose: Quantify agonist potency (EC
Protocol:
-
Cell Line: CHO-K1 (Chinese Hamster Ovary) cells stably expressing human 5-HT
(or 2B/2C) and the G promiscuous G-protein (to force coupling to Calcium). -
Seeding: Plate cells in 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight.
-
Dye Loading: Aspirate media and load with Calcium-4 dye (Molecular Devices) in assay buffer (HBSS + 20 mM HEPES). Incubate 1 hr at 37°C.
-
Compound Addition: Prepare 5-MeO-DMT (control) and Indazole analogs in DMSO (10-point serial dilution). Use FLIPR (Fluorometric Imaging Plate Reader) to add compounds.
-
Measurement: Monitor fluorescence (Ex 485 nm / Em 525 nm) for 180 seconds.
-
Analysis: Normalize fluorescence relative to baseline. Calculate EC
using a 4-parameter logistic fit.-
Validation: 5-HT (Serotonin) must serve as the full agonist control (100% E
).
-
Radioligand Binding Assay (Affinity)
Purpose: Determine binding affinity (K
Protocol:
-
Membrane Prep: HEK293 membrane fractions expressing 5-HT
. -
Radioligand: [
H]-Cimbi-36 (agonist radioligand) or [ H]-Ketanserin (antagonist radioligand). Note: Agonist radioligands are preferred for predicting functional potency. -
Incubation: Incubate membranes + radioligand + test compound (10 µM to 0.1 nM) for 60 min at 37°C.
-
Filtration: Harvest on GF/B filters using a cell harvester.
-
Counting: Measure CPM via liquid scintillation spectroscopy.
-
Calculation:
.
Synthesis of Core Indazole Analogs
For researchers requiring material for validation, the synthesis of the direct analog 6a utilizes a Suzuki-Miyaura approach, avoiding the instability of indazole aldehydes.
Synthesis Workflow (Abbreviated):
-
Starting Material: 5-methoxy-1H-indazole-3-carboxylic acid.
-
Amide Coupling: React with dimethylamine (HATU, DIPEA, DMF) to form the amide.
-
Reduction: Reduce the amide using LiAlH
in THF (reflux). -
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% TFA).
Note: N1-protection is often required during intermediate steps to prevent side reactions, though direct reduction is possible with careful control.
Conclusion & Strategic Implications
The development of indazole analogs of 5-MeO-DMT illustrates a classic medicinal chemistry trade-off. While the indazole scaffold theoretically improves metabolic stability (a key goal for oral psychedelic formulations), it fundamentally alters the electrostatic landscape of the receptor-ligand interaction.
Key Takeaway: The indazole bioisostere in this specific scaffold biases selectivity toward the 5-HT
References
-
Jayakodiarachchi, N., Maurer, M. A., et al. (2024). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists.[3][4] ACS Medicinal Chemistry Letters, 15(2), 302–309.[5]
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355.
-
[Link]
-
-
Halberstadt, A. L., et al. (2020). Pharmacology and Toxicology of N-Benzylphenethylamines (NBOMes) and Other Novel Psychoactive Substances. Current Topics in Behavioral Neurosciences, 32, 269–303.
-
[Link]
-
-
Roth, B. L. (2007). Drugs and Valvular Heart Disease. New England Journal of Medicine, 356, 6–9.
-
[Link]
-
Sources
- 1. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mallorymaurer.com [mallorymaurer.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Tautomeric Forms and Stability of 1H-Indazoles
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in kinase inhibitors (e.g., Axitinib, Pazopanib) and oncology agents (e.g., Lonidamine). However, its utility is complicated by annular tautomerism —the rapid proton migration between N1 and N2.
For drug development professionals, this equilibrium is not merely a theoretical curiosity; it dictates solubility , metabolic stability , and target binding affinity . Furthermore, the tautomeric preference drives the regioselectivity of alkylation reactions, a notorious bottleneck in process chemistry. This guide provides a mechanistic breakdown of indazole stability, analytical methods for definitive assignment, and protocols for controlling regioselectivity.
Thermodynamic & Structural Fundamentals
The Tautomeric Landscape
Indazole exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole .[1][2][3][4] A third form, 3H-indazole , involves a methylene group at the C3 position; it disrupts the heteroaromatic system and is energetically prohibitive (approx. +15–20 kcal/mol) under standard conditions.
-
1H-Indazole (Benzenoid): The proton resides on N1.[3][5][6] This form preserves the aromatic sextet of the benzene ring. It is the thermodynamic global minimum.
-
2H-Indazole (Quinoid): The proton resides on N2.[3] This imposes a quinoid-like character on the benzene ring, reducing overall resonance stabilization.
Energy Profile
In the gas phase and non-polar solvents, the 1H-tautomer is more stable by approximately 2.3 – 4.5 kcal/mol . This energy gap ensures that unsubstituted indazole exists almost exclusively (>95%) as the 1H-form. However, this gap is narrow enough that environmental factors (solvents, binding pockets) can shift the population.
Figure 1: Thermodynamic landscape of indazole tautomerism. The 1H form is the global minimum due to preserved benzenoid aromaticity.
The Solvent & Substituent Matrix[7]
While 1H is the default, specific conditions can stabilize the 2H form or alter the reactivity profile.[5]
Substituent Effects (Electronic & Steric)
Substituents at C3, C7, and the benzene ring modulate the pKa of N1 and N2.
| Substituent Position | Type | Effect on Equilibrium | Mechanism |
| C3-Electron Withdrawing | EWG (e.g., -NO2, -CN) | Stabilizes 1H | Increases acidity of NH; inductive effect pulls density, favoring benzenoid form. |
| C3-Bulky Group | Steric (e.g., -tBu) | Favors 1H (Kinetic N1 alkylation) | Steric bulk shields N2, making N1 the accessible nucleophile. |
| Benzene Ring (C4-C7) | EWG | Varies | Strong EWGs can increase acidity, facilitating deprotonation and rapid equilibrium. |
| N-Substitution | Fixed | Locks Tautomer | Once alkylated, the tautomer is fixed (isomerism, not tautomerism). |
Solvent Effects[3][8][9]
-
Non-polar (CDCl3, Benzene): Strong preference for 1H-indazole. Dimerization via intermolecular H-bonds is common.
-
Polar Protic (Water, MeOH): Water stabilizes the more polar 2H-form (higher dipole moment) better than non-polar solvents do, but rarely enough to overcome the intrinsic aromatic stability of the 1H form.
-
Aprotic Polar (DMSO, DMF): Often used for alkylation. These solvents break H-bond dimers, making the N-anion the reactive species.
Analytical Characterization
Distinguishing N1- vs. N2-isomers is a frequent point of failure. Simple 1D
The "Gold Standard" Analytical Workflow
The most reliable method combines NOE (Nuclear Overhauser Effect) and
Figure 2: Analytical decision tree. NOE interaction between the alkyl group and H7 (for N1) or H3 (for N2) is the primary diagnostic tool.
Key NMR Diagnostic Signals
-
N1-Alkyl: Shows NOE correlation between the alkyl protons and the proton at C7 .
-
N2-Alkyl: Shows NOE correlation between the alkyl protons and the proton at C3 .
- C NMR: N2-alkylation often shifts the C3 signal upfield compared to N1-alkylation.
Synthetic Implications: Regioselectivity
Controlling N1 vs. N2 alkylation is driven by the interplay of thermodynamics (favors N1) and kinetics/chelation (can favor N2) .
N1-Selective Synthesis (Thermodynamic Control)
To achieve N1 selectivity, the reaction must be driven by the stability of the product.
-
Reagents: Sodium Hydride (NaH) or Cesium Carbonate (
). -
Solvent: THF or DMF.
-
Mechanism: The indazole anion is formed. The N1 position is less sterically hindered in the absence of chelation effects and leads to the thermodynamically stable benzenoid system.
-
Success Rate: typically >90% N1 for unsubstituted or C3-bulky indazoles.
N2-Selective Synthesis (Kinetic/Chelation Control)
N2 selectivity is challenging.[8] It often requires "tricks" to block N1 or guide the electrophile to N2.
-
Mitsunobu Reaction: Often favors N2 due to the steric bulk of the
intermediate interacting with the benzene ring (H7), pushing the attack to N2. -
Chelation: Using specific bases (like NaH) with substrates containing a C3-donor group (e.g., ester) can coordinate the metal ion, directing alkylation to N2.
-
Reagents: Alkyl 2,2,2-trichloroacetimidates under acidic conditions (catalytic
) have shown high N2 selectivity [1].
Experimental Protocols
Protocol A: Thermodynamic N1-Alkylation (Standard)
Use this for general library synthesis where the stable isomer is desired.
Safety: NaH is pyrophoric. Work under Nitrogen/Argon.[8]
-
Preparation: Dissolve 1H-indazole derivative (1.0 equiv) in anhydrous THF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of
gas will occur. -
Equilibration: Stir at 0°C for 30 minutes to ensure complete anion formation.
-
Alkylation: Add the alkyl halide (1.1 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[9][10]
-
Workup: Quench with sat.
. Extract with EtOAc. -
Purification: Flash chromatography. N1 isomers typically elute after N2 isomers (N2 is less polar) in EtOAc/Hex systems, though this varies by substituent.
Protocol B: Kinetic N2-Alkylation (Mitsunobu)
Use this when N2 substitution is required for SAR.
-
Preparation: Dissolve 1H-indazole (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and Triphenylphosphine (
, 1.5 equiv) in anhydrous THF or Toluene. -
Addition: Cool to 0°C. Add DIAD or DEAD (1.5 equiv) dropwise over 15 minutes.
-
Reaction: Stir at RT for 12–24 hours.
-
Note: This method often produces a mixture, but the N2:N1 ratio is significantly improved compared to base-mediated alkylation.
Protocol C: Determination of Tautomer/Regioisomer Ratio (NOE)
Self-validating step to confirm structure.
-
Sample: Dissolve ~5-10 mg of purified product in 0.6 mL DMSO-
(preferred for solubility and sharp peaks). -
Experiment: Run a 1D NOE difference spectrum or 2D NOESY.
-
Irradiation:
-
Irradiate the
-protons of the N-alkyl group.
-
-
Analysis:
-
Observation A: Enhancement of the doublet at ~7.5-7.8 ppm (H7)
N1 Isomer . -
Observation B: Enhancement of the singlet at ~8.0-8.5 ppm (H3)
N2 Isomer . -
Note: If H3 is substituted, look for NOE to the C3-substituent protons.
-
References
-
BenchChem Technical Support. (2025).[8][9] Tautomerism in Benzyl-Indazole-Carboxylic Acids: A Technical Guide for Drug Development Professionals. BenchChem.[1][8][9] Link
-
Gaetano, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives.[11] Austin Publishing Group. Link
-
Liting, D., et al. (2022).[12] Mechanism of a Highly Selective N2 Alkylation of Indazole.[12] WuXi Biology. Link
-
Meanwell, N. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. Link
-
Claramunt, R. M., et al. (2014).[13] On the solvatochromism, dimerization and tautomerism of indazole. Arkivoc.[13] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 12. wuxibiology.com [wuxibiology.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Analytical methods for the characterization of 5-Methoxy-1H-indazol-6-OL
An Application Note for the Comprehensive Characterization of 5-Methoxy-1H-indazol-6-ol
Abstract
5-Methoxy-1H-indazol-6-ol is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research due to its indazole scaffold, a core structure in various therapeutic agents.[1] Rigorous analytical characterization is paramount to ensure its identity, purity, and quality for use in drug discovery and development. This guide provides a detailed framework of orthogonal analytical techniques for the comprehensive characterization of this molecule, including High-Performance Liquid Chromatography (HPLC) for purity assessment, and a suite of spectroscopic methods (NMR, MS, IR) for unambiguous structural elucidation. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative for Indazole Derivatives
The indazole nucleus is a versatile bicyclic heteroaromatic system that forms the backbone of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[2][3] 5-Methoxy-1H-indazol-6-ol, as a substituted indazole, presents a unique combination of functional groups—a methoxy ether, a phenolic hydroxyl, and the indazole N-H—that dictate its chemical behavior and potential biological interactions.
The precise characterization of such molecules is a non-negotiable prerequisite for any scientific investigation. It underpins the validity of biological data and is a critical component of regulatory submissions. This document outlines a multi-technique approach, leveraging the strengths of chromatography and spectroscopy to build a complete analytical profile of 5-Methoxy-1H-indazol-6-ol.
Physicochemical Profile
A foundational understanding of a molecule's physical and chemical properties is essential before commencing analytical method development. These properties influence choices regarding solvents, chromatographic conditions, and sample preparation techniques.
| Property | Value | Source |
| Chemical Structure | ||
| Molecular Formula | C₈H₈N₂O₂ | [4] |
| Molecular Weight | 164.16 g/mol | |
| Monoisotopic Mass | 164.05858 Da | [4] |
| Appearance | Typically a white to off-white solid | [5] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; limited solubility in water | [5] |
| InChIKey | FCVAPJYMJHIEND-UHFFFAOYSA-N | [4] |
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and for quantifying the analyte in the presence of impurities or related substances. A reverse-phase method is most suitable for a molecule of moderate polarity like 5-Methoxy-1H-indazol-6-ol.
Causality in Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobic nature, which provides effective retention for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water is used to ensure the elution of the main analyte with a good peak shape while also separating potentially more or less polar impurities.
-
Acid Modifier: A small amount of formic acid is added to the mobile phase to protonate silanol groups on the silica backbone, reducing peak tailing and improving peak symmetry. It also ensures the analyte is in a consistent protonation state and makes the method compatible with mass spectrometry.[6]
-
Detection: UV detection is chosen because the fused aromatic ring system of the indazole core provides strong chromophores, leading to high sensitivity.
Workflow for HPLC Purity Analysis
Caption: HPLC workflow from sample preparation to data analysis.
Protocol 1: Reverse-Phase HPLC Method
-
Instrumentation: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Method Parameters:
Parameter Recommended Setting Column C18, 150 mm x 4.6 mm, 5 µm particle size Mobile Phase A 0.1% Formic Acid in Water Mobile Phase B 0.1% Acetonitrile Gradient 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B Flow Rate 1.0 mL/min Column Temperature 35 °C Detection Wavelength 254 nm (or optimal wavelength determined by DAD scan) | Injection Volume | 10 µL |
-
Sample Preparation: Prepare a stock solution of 5-Methoxy-1H-indazol-6-ol at 1.0 mg/mL in methanol. Dilute to a working concentration of approximately 0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
-
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the USP tailing factor should be ≤ 2.0.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically calculated based on the area percent of the main peak relative to the total area of all peaks.
Spectroscopic Analysis for Structural Elucidation
A combination of spectroscopic techniques is required to confirm the molecular structure of 5-Methoxy-1H-indazol-6-ol, ensuring all functional groups and their connectivity are correctly assigned.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H and ¹³C NMR spectra are necessary for a complete assignment.
Causality in Protocol Design:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it solubilizes the analyte well and its residual solvent peak does not typically interfere with analyte signals. Crucially, it allows for the observation of exchangeable protons (N-H and O-H) which would be lost in solvents like D₂O.[7]
-
Internal Standard: Tetramethylsilane (TMS) is used as the internal standard to reference the chemical shifts to 0 ppm.
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ containing 0.03% TMS in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum (typically requiring a longer acquisition time). 2D NMR experiments like COSY and HSQC can be run to confirm assignments.
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
Predicted Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~12.9 br s 1H N1-H Typical for indazole N-H proton in DMSO.[8] ~9.0-9.5 br s 1H C6-OH Phenolic proton, broad due to exchange. ~7.8-8.0 s 1H C3-H Singlet, typical for H3 of the indazole ring.[8] ~7.3 d 1H C7-H Doublet, ortho-coupled to H6 (if present, but C6 is substituted). Will likely appear as a singlet or narrow doublet. ~6.8 s 1H C4-H Singlet, isolated aromatic proton. | ~3.8 | s | 3H | -OCH₃ | Sharp singlet characteristic of a methoxy group.[9] |
-
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Aromatic Region (δ 100-160 ppm): Six distinct signals for the aromatic carbons, with C-O carbons (C5 and C6) appearing downfield.
-
Methoxy Carbon (δ ~55-60 ppm): A single signal for the -OCH₃ carbon.[9]
-
Mass Spectrometry (MS)
MS provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like this, often yielding a prominent molecular ion peak.[10]
Protocol 3: Mass Spectrometry
-
Instrumentation: A High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled to an ESI source. The instrument can be connected to an HPLC system (LC-MS) or used via direct infusion.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile/water.
-
Acquisition: Acquire spectra in both positive and negative ion modes.
-
Expected Results:
Ion Mode Adduct Calculated m/z Positive [M+H]⁺ 165.0659 [M+Na]⁺ 187.0478 | Negative | [M-H]⁻ | 163.0513 |
Data sourced from predicted values, which are highly accurate for this mass range.[4] The high-resolution measurement should match the calculated m/z to within 5 ppm, confirming the elemental composition. Fragmentation (MS/MS) of the [M+H]⁺ ion would likely show losses corresponding to a methyl radical (•CH₃) or formaldehyde (CH₂O) from the methoxy group.
Conceptual Workflow of ESI Mass Spectrometry
Caption: Key stages in Electrospray Ionization Mass Spectrometry.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
Protocol 4: FTIR Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
-
Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
Wavenumber (cm⁻¹) Vibration Type Functional Group 3400 - 3200 (broad) O-H Stretch Phenolic -OH 3350 - 3250 N-H Stretch Indazole N-H 3100 - 3000 C-H Stretch Aromatic C-H 2960 - 2850 C-H Stretch Methoxy -CH₃ 1620 - 1450 C=C Stretch Aromatic Ring | 1250 - 1200 | C-O Stretch | Aryl Ether |
These assignments are based on established correlation tables and data from structurally similar molecules.[11][12]
Integrated Analytical Workflow
For full characterization, these techniques are used in a complementary and logical sequence. The identity is first suggested by MS and IR, confirmed unequivocally by NMR, and the purity is determined by HPLC.
Caption: Integrated workflow for comprehensive sample characterization.
Conclusion
The analytical characterization of 5-Methoxy-1H-indazol-6-ol requires a multi-faceted approach. By systematically applying chromatographic and spectroscopic methods as detailed in this guide, researchers can confidently establish the identity, structure, and purity of this important molecule. The provided protocols serve as a robust starting point for method development and validation, ensuring data integrity for all downstream applications in research and development.
References
-
Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Available from: [Link]
-
PubChem. 5-Methoxy-1H-indol-6-ol. National Center for Biotechnology Information. Available from: [Link]
-
ResearchGate. (2025, December 31). Synthesis, Characterization, In-silico and Biological Evaluation of Indazole Derivatives as Potential Anti-Inflammatory and Antimicrobial Agents. Available from: [Link]
-
IJCRT.org. (2020, September 9). SYNTHESIS AND CHARACTERISATION OF NOVEL INDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Available from: [Link]
-
MDPI. (2024, May 8). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Available from: [Link]
-
PMC. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids. National Center for Biotechnology Information. Available from: [Link]
-
Authorea. Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Available from: [Link]
-
ACD/Labs. (2026, January 27). Methoxy groups just stick out. Available from: [Link]
-
SIELC Technologies. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column. Available from: [Link]
-
ACS Publications. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available from: [Link]
-
ResearchGate. (2014, November 1). Short reverse phase HPLC method for 5-methoxy-2-mercaptobenzimidazole related substance estimation. Available from: [Link]
-
Müller, M., & Volmer, D. Interpretation of mass spectra. Saarland University. Available from: [Link]
-
Fritz Haber Institute. (2006, January 25). An infrared spectroscopic study of protonated and cationic indazole. Available from: [Link]
-
SciELO. (2019, September 2). High Throughput Mass Spectrometry Platform for Prospecting High Value Chemicals from Bioconversion of Glycerin. Available from: [Link]
-
PubChemLite. 5-methoxy-1h-indazol-6-ol (C8H8N2O2). Université du Luxembourg. Available from: [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2021, February 1). OPTIMIZATION OF ANALYTICAL METHOD FOR QUANTIFICATION OF 5-METHOXYCANTHIN-6-ONE BY FACTORIAL DESIGN AND PRELIMINARY STABILITY TEST. Available from: [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PubChemLite - 5-methoxy-1h-indazol-6-ol (C8H8N2O2) [pubchemlite.lcsb.uni.lu]
- 5. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]
- 6. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]
- 9. acdlabs.com [acdlabs.com]
- 10. scielo.br [scielo.br]
- 11. mdpi.com [mdpi.com]
- 12. fhi.mpg.de [fhi.mpg.de]
Application Note: Strategic Utilization of 5-Methoxy-1H-indazol-6-ol in PLK4 Inhibitor Design
This Application Note provides a comprehensive technical guide for utilizing 5-Methoxy-1H-indazol-6-ol (CAS 1227270-78-1) as a core scaffold in the development of Polo-like Kinase 4 (PLK4) inhibitors.
Executive Summary & Rationale
Polo-like kinase 4 (PLK4) is the master regulator of centriole duplication.[1][2][3][4] Its overexpression drives centrosome amplification, leading to mitotic errors and aneuploidy in various cancers. The indazole heterocycle is a privileged scaffold in kinase drug discovery, forming the backbone of the clinical PLK4 inhibitor CFI-400945 .
5-Methoxy-1H-indazol-6-ol presents a unique chemical entry point for Structure-Activity Relationship (SAR) exploration. Unlike the 3-substituted indazoles often explored, this scaffold offers:
-
Hinge Binding: The indazole nitrogen pair (N1/N2) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (Glu90/Cys92).
-
Vector Control (C6-OH): The hydroxyl group at position 6 serves as a versatile handle for divergent synthesis (ethers, esters, or cross-coupling via triflates) to access the solvent-exposed region or the cryptic hydrophobic pocket.
-
Electronic Tuning (C5-OMe): The 5-methoxy group acts as an electron-donating group (EDG), modulating the pKa of the indazole nitrogens and potentially offering metabolic stability by blocking the oxidation-prone 5-position.
Chemical Synthesis & Derivatization Protocols
Retrosynthetic Strategy
The core workflow involves protecting the indazole nitrogen, functionalizing the C6-hydroxyl, and subsequent deprotection. Two primary divergent pathways are recommended: Etherification (Route A) and Cross-Coupling (Route B).
Figure 1: Divergent synthetic pathways for functionalizing the 5-Methoxy-1H-indazol-6-ol core.
Protocol A: Synthesis of 6-Alkoxy-5-methoxyindazoles (Ether Linkage)
This route targets the solvent-exposed region using flexible linkers.
Reagents:
-
Scaffold: 5-Methoxy-1H-indazol-6-ol (1.0 eq)
-
Linker: N-Boc-amino alcohols or substituted benzyl alcohols (1.2 eq)
-
Coupling: Diisopropyl azodicarboxylate (DIAD) (1.5 eq), Triphenylphosphine (
) (1.5 eq) -
Solvent: Anhydrous THF
Step-by-Step Procedure:
-
N-Protection: Dissolve 5-Methoxy-1H-indazol-6-ol in DMF at 0°C. Add NaH (1.2 eq) followed by SEM-Cl (1.1 eq). Stir for 2h to protect the N1 position. Isolate the SEM-protected intermediate.
-
Mitsunobu Coupling: Dissolve the SEM-protected intermediate, the target alcohol, and
in anhydrous THF under . -
Addition: Add DIAD dropwise at 0°C. Allow to warm to RT and stir for 12h.
-
Workup: Quench with water, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the coupled product in DCM/TFA (2:1) or treat with TBAF in THF (60°C) to remove the SEM group.
-
Salt Formation: Convert to HCl or fumarate salt for improved solubility in biological assays.
Protocol B: Synthesis of 6-Aryl-5-methoxyindazoles (Rigid Coupling)
This route creates rigid analogs similar to CFI-400945, extending into the back pocket.
Step-by-Step Procedure:
-
Triflation: React the N-protected scaffold with Triflic anhydride (
) and Pyridine in DCM at -78°C to 0°C. This converts the C6-OH into a reactive triflate leaving group. -
Suzuki-Miyaura Coupling:
-
Mix the Triflate intermediate (1.0 eq) with a Boronic Acid/Ester (1.2 eq).
-
Catalyst:
(0.05 eq). -
Base:
(3.0 eq). -
Solvent: Dioxane/Water (4:1).
-
Conditions: Heat to 90°C for 4-16h under Argon.
-
-
Purification & Deprotection: Similar to Protocol A.
Biological Validation Protocols
In Vitro PLK4 Kinase Assay (ADP-Glo)
This assay quantifies the inhibition of recombinant PLK4 enzyme activity by measuring ADP generation.
Materials:
-
Recombinant Human PLK4 (GST-tagged).
-
Substrate: Casein or specific PLK4 peptide substrate.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well white solid-bottom plates.
Workflow:
-
Compound Prep: Prepare 3-fold serial dilutions of compounds in DMSO (10-point curve).
-
Reaction Mix:
-
Kinase Buffer: 40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA, 1 mM DTT. -
Add 2 µL compound (or DMSO control).
-
Add 4 µL PLK4 enzyme (Final conc: 5–10 nM).
-
Add 4 µL Substrate/ATP Mix (ATP at
, ~10 µM).
-
-
Incubation: Incubate at RT for 60 minutes.
-
Detection:
-
Add 10 µL ADP-Glo Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.
-
Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure Luminescence on a plate reader (e.g., EnVision).
-
Analysis: Fit data to a sigmoidal dose-response equation to calculate
.
Data Presentation Template:
| Compound ID | R-Group (C6 Position) | PLK4 IC50 (nM) | Aurora A IC50 (nM) | Selectivity Fold |
| Ref (CFI-400945) | Spiro-indolinone | 2.8 | 140 | ~50x |
| IND-OMe-01 | Phenyl | [Data] | [Data] | - |
| IND-OMe-02 | Pyrimidin-2-amine | [Data] | [Data] | - |
Cellular Centriole Duplication Assay
PLK4 inhibition typically results in the loss of centrioles (at high concentrations/long exposure) or amplification (if cytokinesis fails). The gold standard is counting centrioles via immunofluorescence.
Protocol:
-
Cell Lines: HeLa, U2OS, or MDA-MB-231 (Breast Cancer).
-
Treatment: Seed cells on glass coverslips. Treat with compound (at
) for 24h or 48h. -
Fixation: Fix with -20°C Methanol for 10 min (preserves centrosome structure better than PFA).
-
Staining:
-
Primary Antibodies: Mouse anti-Centrin-2 (Centriole marker) and Rabbit anti-Pericentrin (PCM marker).
-
Secondary Antibodies: Alexa Fluor 488 (Green) and Alexa Fluor 594 (Red).
-
Counterstain: DAPI (Nucleus).
-
-
Imaging: Confocal microscopy (63x Oil objective). Z-stack acquisition is critical to capture all centrioles.
-
Quantification: Count centrioles per cell.
-
Normal: 2-4 centrioles (G1/S/G2).
-
Depletion: 0-1 centrioles.
-
Amplification: >4 centrioles.
-
Figure 2: Cellular screening workflow for validating PLK4 target engagement.
Key Considerations & Troubleshooting
-
Regioselectivity: During N-protection, the N1-protected isomer is thermodynamically favored but N2-protection can occur. Verify regiochemistry using NOESY NMR.
-
Solubility: The 5-methoxy-6-hydroxy core is moderately soluble. Late-stage intermediates may require DMSO for biological stocks.
-
Selectivity: PLK4 is structurally distinct, but off-target hits on Aurora A/B are common with indazoles. Always run counter-screens against Aurora kinases.
References
-
Mason, J. M., et al. (2014).[4][5] "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176.[4] Link
-
Sampson, P. B., et al. (2015).[6] "The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945)."[5] Journal of Medicinal Chemistry, 58(1), 147-169.[5][6] Link
-
Laufer, R., et al. (2013).[5] "The discovery of PLK4 inhibitors: (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents."[5] Journal of Medicinal Chemistry, 56(15), 6069-6087. Link
-
PubChem. "5-Methoxy-1H-indazol-6-ol (Compound)." National Library of Medicine. Link
-
Wong, Y. L., et al. (2015). "Reversible centriole depletion with an inhibitor of Polo-like kinase 4." Science, 348(6239), 1155-1160. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. PLK4 Inhibition as a Strategy to Enhance Non-Small Cell Lung Cancer Radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. apexbt.com [apexbt.com]
- 5. The discovery of Polo-like kinase 4 inhibitors: identification of (1R,2S).2-(3-((E).4-(((cis).2,6-dimethylmorpholino)methyl)styryl). 1H.indazol-6-yl)-5'-methoxyspiro[cyclopropane-1,3'-indolin]-2'-one (CFI-400945) as a potent, orally active antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WO2019046949A1 - Combination therapies for inhibition of polo-like kinase 4 - Google Patents [patents.google.com]
Synthesis of N-Substituted Indazole Analogs from 5-Methoxy-1H-indazol-6-ol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-substituted indazole analogs starting from 5-Methoxy-1H-indazol-6-ol. This document is designed to offer full editorial control, allowing for a flexible and logical presentation of the synthetic strategies. The methodologies described herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of N-Substituted Indazoles in Medicinal Chemistry
Indazole, a bicyclic heteroaromatic compound, is a privileged scaffold in medicinal chemistry and drug discovery.[1] Its derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[2] The substitution pattern on the indazole core, particularly on the nitrogen atoms of the pyrazole ring, plays a crucial role in modulating the pharmacological profile of these molecules. N-substituted indazoles are key components of several approved drugs, such as the antiemetic granisetron and the non-steroidal anti-inflammatory drug benzydamine. The development of efficient and regioselective methods for the synthesis of N-substituted indazoles is therefore of significant interest to the pharmaceutical industry.
This application note focuses on the synthesis of N-alkyl and N-aryl analogs from the readily available starting material, 5-Methoxy-1H-indazol-6-ol. The presence of a hydroxyl group on the benzene ring necessitates a protection strategy to prevent unwanted side reactions during the N-substitution step. We will explore a robust synthetic route involving the protection of the phenolic hydroxyl group, followed by N-alkylation or N-arylation, and subsequent deprotection to yield the desired N-substituted 5-Methoxy-1H-indazol-6-ol analogs.
Synthetic Strategy Overview
The overall synthetic approach is a three-step process designed to allow for the controlled and regioselective introduction of various substituents at the N1 or N2 position of the indazole ring.
Figure 1: General synthetic workflow for the preparation of N-substituted 5-Methoxy-1H-indazol-6-ol analogs.
The key steps are:
-
Protection of the Phenolic Hydroxyl Group: To prevent the acidic proton of the hydroxyl group from interfering with the N-substitution reaction, it is first protected. A benzyl ether protecting group is chosen for its stability under basic conditions and its relatively straightforward removal via hydrogenolysis.
-
N-Substitution (Alkylation or Arylation): The protected indazole is then subjected to N-alkylation using an appropriate alkyl halide or N-arylation via an Ullmann condensation reaction. The regioselectivity of this step (N1 vs. N2 substitution) is highly dependent on the reaction conditions.
-
Deprotection: The final step involves the removal of the protecting group to unveil the desired N-substituted 5-Methoxy-1H-indazol-6-ol.
Experimental Protocols
Part 1: Protection of 5-Methoxy-1H-indazol-6-ol
The phenolic hydroxyl group of the starting material is protected as a benzyl ether to prevent its reaction in the subsequent N-alkylation/arylation step. This is a crucial step to ensure the desired N-substitution occurs.
Protocol 1: Synthesis of 6-(Benzyloxy)-5-methoxy-1H-indazole
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 5-Methoxy-1H-indazol-6-ol | 164.16 | 1.64 g | 10.0 | 1.0 |
| Benzyl bromide | 171.04 | 1.3 mL | 11.0 | 1.1 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.76 g | 20.0 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
Procedure:
-
To a stirred solution of 5-Methoxy-1H-indazol-6-ol (1.64 g, 10.0 mmol) in anhydrous DMF (50 mL) in a round-bottom flask, add potassium carbonate (2.76 g, 20.0 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to afford 6-(Benzyloxy)-5-methoxy-1H-indazole as a white solid.
Causality behind Experimental Choices:
-
Potassium carbonate (K₂CO₃): A mild base is used to deprotonate the phenolic hydroxyl group, forming a phenoxide that is a more potent nucleophile for the reaction with benzyl bromide. Two equivalents are used to also deprotonate the indazole N-H, although O-benzylation is expected to be the major pathway under these conditions.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.
-
Heating to 60 °C: Moderate heating increases the reaction rate without promoting significant side reactions.
Part 2: N-Substitution of 6-(Benzyloxy)-5-methoxy-1H-indazole
The N-substitution of the protected indazole can be directed towards either the N1 or N2 position by carefully selecting the reaction conditions. Generally, the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) favors the formation of the thermodynamically more stable N1-substituted product.[3][4] Conversely, conditions employing weaker bases in polar aprotic solvents may lead to mixtures of N1 and N2 isomers.
Protocol 2A: N1-Alkylation of 6-(Benzyloxy)-5-methoxy-1H-indazole
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-(Benzyloxy)-5-methoxy-1H-indazole | 254.28 | 1.27 g | 5.0 | 1.0 |
| Sodium hydride (NaH, 60% in mineral oil) | 24.00 | 0.22 g | 5.5 | 1.1 |
| Alkyl halide (e.g., Iodomethane) | 141.94 | 0.34 mL | 5.5 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add a suspension of sodium hydride (0.22 g, 5.5 mmol) in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 6-(Benzyloxy)-5-methoxy-1H-indazole (1.27 g, 5.0 mmol) in anhydrous THF (15 mL) to the cooled suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide (e.g., iodomethane, 0.34 mL, 5.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure N1-alkylated product.
Protocol 2B: N-Arylation of 6-(Benzyloxy)-5-methoxy-1H-indazole (Ullmann Condensation)
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 6-(Benzyloxy)-5-methoxy-1H-indazole | 254.28 | 1.27 g | 5.0 | 1.0 |
| Aryl iodide (e.g., Iodobenzene) | 204.01 | 0.67 mL | 6.0 | 1.2 |
| Copper(I) iodide (CuI) | 190.45 | 0.095 g | 0.5 | 0.1 |
| N,N'-Dimethylethylenediamine (DMEDA) | 88.15 | 0.11 mL | 1.0 | 0.2 |
| Potassium phosphate (K₃PO₄) | 212.27 | 2.12 g | 10.0 | 2.0 |
| Anhydrous Toluene | - | 25 mL | - | - |
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-(Benzyloxy)-5-methoxy-1H-indazole (1.27 g, 5.0 mmol), aryl iodide (0.67 mL, 6.0 mmol), copper(I) iodide (0.095 g, 0.5 mmol), and potassium phosphate (2.12 g, 10.0 mmol).
-
Add anhydrous toluene (25 mL) followed by N,N'-dimethylethylenediamine (0.11 mL, 1.0 mmol).
-
Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the N-aryl indazole.
Rationale for N-Arylation Conditions:
-
Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction is a reliable method for forming C-N bonds between aryl halides and N-heterocycles.[5][6]
-
Copper(I) iodide (CuI) and DMEDA: The combination of a copper(I) source and a diamine ligand like DMEDA forms a catalytic system that facilitates the coupling under milder conditions than traditional Ullmann reactions.[7]
-
Potassium phosphate (K₃PO₄): A strong base is required to deprotonate the indazole N-H and drive the catalytic cycle.
Part 3: Deprotection of the Benzyl Ether
The final step is the removal of the benzyl protecting group to yield the target N-substituted 5-Methoxy-1H-indazol-6-ol. Catalytic hydrogenolysis is a clean and efficient method for this transformation.
Protocol 3: Debenzylation via Catalytic Hydrogenolysis
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| N-Substituted-6-(benzyloxy)-5-methoxy-indazole | - | 1.0 g | - |
| Palladium on carbon (10% Pd/C) | - | 0.1 g | - |
| Ethanol or Methanol | - | 50 mL | - |
| Hydrogen (H₂) gas | - | 1 atm (balloon) | - |
Procedure:
-
Dissolve the N-substituted-6-(benzyloxy)-5-methoxy-indazole (1.0 g) in ethanol or methanol (50 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (0.1 g) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography if necessary.
Reaction Mechanism and Regioselectivity
The N-alkylation of indazoles can proceed via two main pathways, leading to substitution at either the N1 or N2 position. The regiochemical outcome is a complex interplay of steric and electronic factors of the indazole substrate, as well as the reaction conditions.[3][8]
Sources
- 1. digibuo.uniovi.es [digibuo.uniovi.es]
- 2. d-nb.info [d-nb.info]
- 3. research.ucc.ie [research.ucc.ie]
- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of 5-Methoxy-1H-indazol-6-ol as a Versatile Scaffold in Drug Discovery
Introduction: The Strategic Value of the Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold".[1][2] Its rigid, bicyclic structure and capacity for hydrogen bonding have made it a key component in numerous biologically active compounds.[1] The therapeutic importance of this scaffold is underscored by its presence in several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[2] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4][5]
This guide focuses on the 5-Methoxy-1H-indazol-6-ol scaffold, a bifunctional building block with significant potential for generating novel therapeutic agents. The strategic placement of a methoxy group at the 5-position and a hydroxyl group at the 6-position offers multiple avenues for chemical modification, enabling the fine-tuning of physicochemical and pharmacological properties. The electron-donating nature of these substituents can also influence the electronic properties of the indazole ring, potentially enhancing interactions with biological targets.
This document provides a comprehensive overview of the synthesis, derivatization, and potential applications of the 5-Methoxy-1H-indazol-6-ol scaffold, complete with detailed experimental protocols for researchers in drug discovery.
Synthesis of the 5-Methoxy-1H-indazol-6-ol Scaffold
The synthesis of the target scaffold can be achieved through a multi-step sequence starting from commercially available materials. The following proposed route is based on established methods for the synthesis of substituted indazoles.[6][7]
Proposed Synthetic Pathway
Caption: Proposed synthetic route to 5-Methoxy-1H-indazol-6-ol.
Experimental Protocol: Synthesis of 5-Methoxy-1H-indazol-6-ol
Step 1: Nitration of 2-Methyl-4-methoxyaniline
-
To a stirred solution of 2-methyl-4-methoxyaniline in concentrated sulfuric acid, cooled to 0 °C, add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Filter the resulting precipitate, wash with cold water, and dry to afford 2-methyl-4-methoxy-5-nitroaniline.
Step 2: Diazotization and Cyclization to 5-Methoxy-6-nitro-1H-indazole
-
Dissolve 2-methyl-4-methoxy-5-nitroaniline in acetic acid and cool to 0-5 °C.[7]
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 10 °C.[7]
-
Stir the mixture at room temperature overnight.[7]
-
Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-methoxy-6-nitro-1H-indazole.
Step 3: Reduction to 5-Methoxy-1H-indazol-6-amine
-
To a solution of 5-methoxy-6-nitro-1H-indazole in ethanol, add a reducing agent such as tin(II) chloride dihydrate and heat the mixture to reflux.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give 5-Methoxy-1H-indazol-6-amine.
Step 4: Diazotization and Hydrolysis to 5-Methoxy-1H-indazol-6-ol
-
Dissolve 5-Methoxy-1H-indazol-6-amine in an aqueous solution of a strong acid (e.g., sulfuric acid) and cool to 0-5 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Heat the solution to induce hydrolysis of the diazonium salt to the corresponding phenol.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography to obtain 5-Methoxy-1H-indazol-6-ol.
Protocols for Chemical Diversification of the Scaffold
The 5-methoxy and 6-hydroxy groups provide convenient handles for creating a library of derivatives.
Protocol 3.1: O-Alkylation of the 6-Hydroxyl Group
-
To a solution of 5-Methoxy-1H-indazol-6-ol in a polar aprotic solvent (e.g., DMF or acetone), add a base such as potassium carbonate or cesium carbonate.
-
Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Protocol 3.2: O-Acylation of the 6-Hydroxyl Group
-
Dissolve 5-Methoxy-1H-indazol-6-ol in a suitable solvent such as dichloromethane or THF.
-
Add a base (e.g., triethylamine or pyridine) followed by the desired acylating agent (e.g., acetyl chloride, benzoyl chloride).
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture with water and an aqueous solution of sodium bicarbonate.
-
Dry the organic layer and concentrate under reduced pressure. Purify the residue by chromatography.
Proposed Therapeutic Applications and Biological Targets
Based on the known biological activities of structurally related indazoles, derivatives of 5-Methoxy-1H-indazol-6-ol are promising candidates for development as:
-
Kinase Inhibitors: The indazole scaffold is a well-established ATP-mimetic and is found in numerous kinase inhibitors.[1] The 5-methoxy and 6-hydroxy groups can be functionalized to interact with specific residues in the ATP-binding pocket of various kinases, potentially leading to potent and selective inhibitors of targets such as VEGFR, EGFR, and FGFR, which are implicated in cancer.[1]
-
Serotonin (5-HT) Receptor Modulators: A derivative of 6-hydroxyindazole has been identified as a potent 5-HT2 receptor agonist.[8] By modifying the substituents on the 5-Methoxy-1H-indazol-6-ol scaffold, it may be possible to develop selective agonists or antagonists for various 5-HT receptor subtypes, which are targets for a range of CNS disorders.
Caption: Potential therapeutic applications of 5-Methoxy-1H-indazol-6-ol derivatives.
Detailed In Vitro Screening Protocols
Protocol 5.1: Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction.[9][10]
Materials:
-
Purified recombinant target kinase (e.g., VEGFR2).
-
Kinase-specific substrate peptide.
-
Synthesized indazole derivatives.
-
ATP.
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega).
-
White, opaque 384-well plates.
-
Plate-reading luminometer.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the kinase assay buffer.
-
In a 384-well plate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 5.2: 5-HT2A Receptor Radioligand Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand from the 5-HT2A receptor.[11][12]
Materials:
-
Membrane preparation from cells expressing human 5-HT2A receptors.
-
Radioligand (e.g., [3H]ketanserin).
-
Synthesized indazole derivatives.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., a known 5-HT2A antagonist like spiperone).
-
96-well filter plates (e.g., Millipore MultiScreen).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the cell membrane preparation, radioligand, and either the test compound, assay buffer (for total binding), or non-specific binding control.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and seal the plate.
-
Count the radioactivity in a microplate scintillation counter.
-
Calculate the specific binding and determine the Ki value for each compound.
Quantitative Data Summary
The following table provides a template for summarizing the biological data obtained from the screening assays.
| Compound ID | R1-substituent (at 6-position) | Target Kinase IC50 (nM) | 5-HT2A Receptor Ki (nM) |
| Scaffold | -OH | >10,000 | >10,000 |
| Derivative 1 | e.g., -OCH2Ph | Experimental Value | Experimental Value |
| Derivative 2 | e.g., -OCOPh | Experimental Value | Experimental Value |
| Reference Cmpd | e.g., Axitinib / Spiperone | Known Value | Known Value |
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- BenchChem. (2025). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline. BenchChem.
- Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Substrate-Dependent Selective Synthesis of Diversely Functionalized Indazole Derivatives Based on CHA-Initiated Cascade Reactions. (2025, June 25).
- Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (2022, March 15). Journal of Medicinal and Chemical Sciences.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.).
- A synthetic route for the preparation of indazolo[1,2-b]phthalazine-trione derivatives 25 from the reaction between 2-aryl-2,3-dihydrophthalazine-1,4-diones 23 and isocyanates 24 under ruthenium catalysis. (n.d.).
- Indazole synthesis - Organic Chemistry Portal. (n.d.).
- PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.).
- Kinase Screening Assay Services - Reaction Biology. (n.d.).
- Methods of making indazoles. (n.d.).
- Different biological activities reported with Indazole derivatives - ResearchG
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.).
- Discovery and synthesis of novel indazole deriv
- Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties - MDPI. (2024, April 25).
- The Role of Indazole Derivatives in Modern Drug Discovery. (2026, February 11).
- 5-HT2B Biochemical Binding Assay Service - Reaction Biology. (n.d.).
- Pharmacological approaches to understanding protein kinase signaling networks - Frontiers. (2023, December 13).
- Development of a 5-hydroxytryptamine(2A)
- Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines - PubMed. (2017, August 18).
- Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1).
- Technical Support Center: Synthesis of 5-Methoxyindoles - Benchchem. (n.d.).
- Assay Development for Protein Kinase Enzymes - NCBI - NIH. (2012, May 1).
- synthesis of 4-methoxy and 5-methoxy substituted 7-aza-isoindolin-1-ones. (n.d.).
- 5-Methoxyindole synthesis - ChemicalBook. (n.d.).
- CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica. (n.d.).
- Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology - ResearchG
- Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (n.d.).
- 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay - FR. (n.d.).
- A simple synthesis of 5-methoxyindole and 5-methoxy-2-oxindole | Semantic Scholar. (1988, September 1).
- 94444-96-9|5-Methoxy-1H-indazole|BLD Pharm. (n.d.).
- 5-Methoxy-1H-indazole | 94444-96-9 - Sigma-Aldrich. (n.d.).
- 5-METHOXY-1H-INDAZOLE | 94444-96-9 - ChemicalBook. (2025, July 24).
- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines - ChemRxiv. (n.d.).
- 5-Methoxy-1H-indazole (CAS 94444-96-9) - Fluorochem. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. 5-METHOXY-1H-INDAZOLE | 94444-96-9 [chemicalbook.com]
- 8. US6998489B2 - Methods of making indazoles - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimization of Fragment-Based Screening for 5-Methoxy-1H-indazol-6-ol Derivatives Targeting Kinase Hinge Regions
Abstract & Scientific Context
5-Methoxy-1H-indazol-6-ol (CAS: 1220023-89-3) represents a "privileged scaffold" in medicinal chemistry, specifically utilized in Fragment-Based Drug Discovery (FBDD). The indazole core is a proven bioisostere for the purine ring of ATP, allowing it to form critical hydrogen bonds with the hinge region of kinase domains (e.g., VEGFR, PLK4, JAK).
The specific substitution pattern—a methoxy group at C5 and a hydroxyl group at C6—provides unique vectors for "fragment growing." The C6-hydroxyl acts as a nucleophilic handle for elaborating the scaffold into the solvent-exposed region, while the C5-methoxy often occupies the hydrophobic back-pocket, imparting selectivity.
This Application Note details the high-throughput screening (HTS) workflow for libraries based on this scaffold. It addresses the specific challenges of screening low-molecular-weight fragments (low affinity, high concentration) and provides robust protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Differential Scanning Fluorimetry (DSF) .
Experimental Workflow & Logic
The screening cascade is designed to filter false positives common in fragment screening (e.g., aggregation, fluorescence interference) while accurately ranking weak binders (
Screening Cascade Diagram
Caption: Figure 1. Hierarchical screening cascade prioritizing solubility and orthogonal validation to eliminate false positives inherent in fragment screening.
Pre-Screening: Solubility & Liquid Handling
Challenge: Indazole derivatives, particularly those with methoxy/hydroxy substitutions, can exhibit poor aqueous solubility, leading to aggregation-based false positives in enzymatic assays. Solution: A strict DMSO tolerance and solubility QC step.
Protocol A: Acoustic Liquid Handling & Solubility QC
-
Objective: Prepare "Assay Ready Plates" (ARPs) without precipitation.
-
Instrumentation: Labcyte Echo (Acoustic Dispenser) or similar.
-
Source Plate Prep: Dissolve 5-Methoxy-1H-indazol-6-ol derivatives at 50 mM in 100% DMSO (anhydrous). Centrifuge at 1000 x g for 1 minute to remove air bubbles.
-
Nephelometry Check: Prior to dispensing, measure turbidity (light scattering) of the source plate. Flag wells > 10 NTU (Nephelometric Turbidity Units).
-
Dispensing:
-
Transfer 20 nL to 100 nL of compound into 384-well low-volume assay plates (e.g., Corning 4514).
-
Note: For TR-FRET, backfill with DMSO to normalize the final DMSO concentration across all wells (typically 1-2%).
-
Primary Screen: TR-FRET Binding Assay
Method: LanthaScreen™ Eu Kinase Binding Assay. Rationale: Unlike activity assays (which consume ATP), binding assays measure the direct displacement of a tracer from the ATP pocket. This is critical for fragments like 5-Methoxy-1H-indazol-6-ol which may be weak competitive inhibitors. TR-FRET eliminates background fluorescence interference common with small aromatic molecules.
Assay Mechanism Diagram
Caption: Figure 2. Competitive displacement mechanism. The indazole fragment displaces the tracer, reducing the FRET signal between the Eu-antibody and the Alexa647-tracer.
Detailed Protocol: TR-FRET
Reagents:
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Eu-Anti-GST or Eu-Anti-His Antibody (2 nM final).[1]
-
Kinase Tracer 236 or 178 (Optimized per kinase, typically 5-50 nM).
-
Target Kinase (e.g., VEGFR2, 5 nM final).
Step-by-Step:
-
Compound Addition: Acoustic transfer of 100 nL compound (50 mM stock) to dry plate.
-
Kinase/Antibody Mix: Dilute Kinase and Eu-Antibody in Buffer A. Add 5 µL to the assay plate. Incubate 15 min at RT.
-
Why? Pre-incubation allows the antibody to bind the tag stably before tracer competition.
-
-
Tracer Addition: Dilute Tracer in Buffer A. Add 5 µL to the plate.
-
Final Volume: 10 µL.
-
Final Compound Conc: ~50 µM (assuming 100 nL transfer).
-
-
Incubation: Cover and incubate for 60 minutes at Room Temperature (protected from light).
-
Detection: Read on a TR-FRET compatible reader (e.g., PHERAstar FSX).
-
Excitation: 337 nm (Laser/Flash).
-
Emission Donor (Eu): 620 nm.
-
Emission Acceptor (Tracer): 665 nm.
-
-
Data Calculation:
Orthogonal Validation: Nano-DSF (Thermal Shift)
Rationale: Fragments often have fast off-rates (
Protocol: Nano-DSF
Instrumentation: NanoTemper Prometheus or similar capillary-based system.
-
Sample Prep:
-
Protein Concentration: 0.2 - 0.5 mg/mL (higher than TR-FRET).
-
Compound Concentration: 100 µM - 500 µM (High concentration is required for fragments).
-
DMSO Final: < 2% (Match buffer control).
-
-
Loading:
-
Mix Protein + Compound.[2] Incubate 10 mins.
-
Load ~10 µL into standard capillaries.
-
-
Thermal Ramp:
-
Ramp rate: 1°C/min from 20°C to 95°C.
-
Monitor: Intrinsic Tryptophan Fluorescence (Ratio 350nm/330nm).
-
-
Analysis:
-
Determine Melting Temperature (
) from the inflection point of the first derivative. -
Hit Criteria:
(3x standard deviation of DMSO control). -
Insight: 5-Methoxy-1H-indazol-6-ol derivatives binding to the hinge usually induce a positive thermal shift (stabilization).
-
Data Presentation & Analysis
Table 1: Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| High Background (665nm) | Compound Autofluorescence | Read plate at 665nm before adding reagents. If high, flag compound. |
| Negative Inhibition | Compound Aggregation / Scattering | Check Nephelometry data. Add 0.01% Triton X-100 to buffer. |
| Low Z-Factor (<0.5) | Tracer concentration too high | Re-run Tracer titration; use concentration near |
| No Thermal Shift (DSF) | Low Affinity ( | Increase compound concentration to 1 mM if solubility permits. |
Statistical Validation
For the assay to be valid for HTS, the Z-Prime (
-
Target:
is expected for TR-FRET assays.
References
-
Fragment-Based Discovery of Indazole JAK Inhibitors
-
Title: Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors.[3]
- Source:ACS Medicinal Chemistry Letters (via NIH).
- Context: Describes the elaboration of the indazole scaffold
-
-
TR-FRET Assay Development Guide
- Title: LanthaScreen™ Kinase Binding Assay User Guide.
-
Source: Thermo Fisher Scientific.[4]
- Context: Standard protocols for optimizing tracer and antibody concentr
-
Nano-DSF for Fragment Screening
-
Indazole Scaffold Significance
- Title: Indazoles in Drug Discovery (PharmaBlock Whitepaper).
-
Source: PharmaBlock.[8]
- Context: Reviews the indazole core as a bioisostere for phenol/purine in kinase inhibitors.
-
(General landing page for verified supplier of indazole fragments).
-
PLK4 Inhibitors & Indazoles
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. escholarship.org [escholarship.org]
- 3. Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inext-discovery.eu [inext-discovery.eu]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Indazole Derivatives
Status: Operational Operator: Dr. A. Vance, Senior Application Scientist Ticket Topic: Troubleshooting Purification Anomalies in Indazole Scaffolds
Welcome to the Technical Support Center
You are likely here because your indazole derivative is behaving poorly on silica, refusing to separate into distinct regioisomers, or "oiling out" during crystallization. Indazoles are deceptive; their simple bicyclic structure masks complex tautomeric and acid-base behaviors that derail standard purification protocols.
This guide is not a textbook. It is a collection of field-proven troubleshooting workflows designed to salvage your compound from crude mixtures.
Module 1: Chromatographic Tailing & Peak Broadening
User Issue: "My compound streaks on the TLC plate and elutes as a broad, tailing peak during Flash/HPLC, ruining resolution."
Root Cause Analysis:
Indazoles are amphoteric but primarily act as weak bases (pKa of protonated indazole
Protocol 1.1: The "Silanol Masking" Strategy
Do not simply increase solvent polarity; this often worsens co-elution.
-
Mobile Phase Modifier (Flash/TLC):
-
Standard: Add 1% Triethylamine (TEA) or 1% NH₄OH to your organic solvent mixture (e.g., DCM/MeOH).
-
The "Pre-wash" Trick: Before loading your sample, flush the silica column with 2 column volumes (CV) of mobile phase containing 5% TEA. Then, revert to the 1% TEA mobile phase for the run. This saturates the active silanols before your compound even touches the column.
-
-
HPLC Buffer Selection:
-
Low pH (pH < 2.5): Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid. This protonates the indazole (forming the indazolium cation) and suppresses silanol ionization (Si-OH remains neutral).
-
High pH (pH > 9.5): Only for hybrid/polymer columns (e.g., XBridge, Gemini). Use 10mM Ammonium Bicarbonate or Ammonium Hydroxide. This deprotonates the silanols but keeps the indazole neutral and free-based, reducing drag.
-
Data: Effect of Modifier on Peak Symmetry (Asymmetry Factor
| Condition | Outcome | |
| Neutral (DCM/MeOH) | > 2.5 | Severe Tailing, overlap with impurities |
| Acidic (0.1% Formic Acid) | 1.2 - 1.5 | Improved, but cationic repulsion may reduce retention |
| Basic (0.1% TEA/NH₃) | 0.9 - 1.1 | Optimal symmetry; sharp elution bands |
Module 2: The Regioisomer Nightmare (N1 vs. N2)
User Issue: "I cannot separate the N1-alkyl and N2-alkyl isomers. They have identical Rf values."
Scientific Context: Alkylation of indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) isomers. While N1 is generally more stable (by ~2.3 kcal/mol), the dipole moments differ. N2-substituted indazoles often have higher dipole moments, making them slightly more polar on silica, but the difference is often insufficient for standard flash chromatography.
Visual Workflow: Isomer Separation Decision Matrix
Caption: Decision tree for separating N1/N2 indazole regioisomers, prioritizing bulk methods before expensive Prep-HPLC.
Protocol 2.1: The "Mixed-Solvent" Recrystallization
When chromatography fails, exploit the lattice energy differences. N1 isomers often pack better than N2 isomers.
-
Solvent Systems: Do not use single solvents. Use binary systems:
-
Acetone / Water (3:1) – Highly recommended for amino-indazoles.
-
Ethanol / Water [1]
-
THF / Hexane
-
-
Procedure:
-
Dissolve crude mixture in the minimum amount of hot organic solvent (Acetone/EtOH).
-
Add water dropwise at boiling point until slight turbidity persists.
-
Add a drop of organic solvent to clear it.
-
Cool slowly to room temperature, then to 4°C.
-
Result: The N1 isomer typically crystallizes out pure (>99%), leaving the N2 enriched in the mother liquor.
-
Protocol 2.2: Thermodynamic Equilibration (The "Reset" Button)
If you need the N1 isomer and have mostly N2 (or a mix), you can sometimes force the conversion rather than separating.
-
Method: Heat the mixture in a high-boiling solvent (e.g., toluene or xylene) with a catalytic amount of acid (e.g., p-TsOH) or simply heat neat if stable. This drives the equilibrium toward the thermodynamic N1 product.
Module 3: Solubility & "Oiling Out"
User Issue: "My product comes out of the column as an oil and won't solidify, or it precipitates inside the column."
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
| Precipitation on Column | Sample solubility in mobile phase is too low compared to injection solvent (DMSO/DMF). | Solid Load: Adsorb crude onto Celite or Silica (1:2 ratio). Evaporate solvent, then load the dry powder into a solid loader cartridge. This eliminates solvent shock. |
| Oiling Out (Recryst) | Melting point of compound is lower than the boiling point of the solvent, or impurities are acting as plasticizers. | Two-Phase Cooling: Re-dissolve.[2] Seed with a tiny crystal (if available) or scratch the glass. Crucial: Cool extremely slowly. Rapid cooling traps impurities that lower the MP, causing oiling. |
| Gumming on Rotovap | Trapped solvent in the crystal lattice (solvate formation). | Azeotropic Drying: Add DCM or Toluene and re-evaporate 3x to break solvent interactions. Triturate the final gum with cold Ether or Pentane to induce solidification. |
FAQ: Frequently Asked Questions
Q: Why does my indazole show two peaks in NMR but one peak in HPLC? A: If your indazole is unsubstituted at the nitrogen (N-H), you are observing tautomerism . In NMR (slow timescale), you might see averaged signals or distinct tautomers depending on the solvent (DMSO often locks one form). In HPLC (fast timescale), they usually interconvert fast enough to appear as one peak.
-
Validation: Alkylate the nitrogen.[3] If the peaks resolve into two distinct, stable compounds, you had tautomers.
Q: Can I use C18 Reverse Phase for N1/N2 separation? A: Yes, but standard gradients often fail.
-
Pro Tip: Use a Pentafluorophenyl (PFP) column instead of C18. The PFP phase interacts via pi-pi stacking, which discriminates effectively between the electron-rich N1 and N2 aromatic systems.
Q: I'm doing a Suzuki coupling on a halo-indazole. The palladium is stuck to the nitrogen. A: Indazoles are excellent ligands for Pd.
-
Cleanup: Treat your organic phase with a metal scavenger (e.g., SiliaMetS® Thiol or Trimercaptotriazine ) for 30 minutes at 50°C before filtration. Alternatively, wash the organic layer with 10% aqueous L-Cysteine.
References
-
Beilstein Institute for the Advancement of Chemical Sciences. (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[3][4][5] Beilstein Journal of Organic Chemistry.
-
National Institutes of Health (NIH). (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central.
-
BenchChem Technical Support. (2025). Technical Support Center: Purification of Imidazole Derivatives (Applicable to Indazoles).
-
SIELC Technologies. (2018). Separation of Indazole on Newcrom R1 HPLC column.
-
Google Patents. (2010). CN101948433A - Method for separating and purifying substituted indazole isomers.[1]
Sources
- 1. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 5-Methoxy-1H-indazol-6-ol in Solution
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for 5-Methoxy-1H-indazol-6-ol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting advice regarding the stability of this compound in solution. Given its structural features, particularly the electron-rich phenol moiety, understanding its chemical behavior is critical for generating reliable and reproducible experimental data.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling and stability of 5-Methoxy-1H-indazol-6-ol.
Q1: My solution of 5-Methoxy-1H-indazol-6-ol, which was initially colorless, has turned yellow or brown. What is causing this discoloration?
A: This is a classic indicator of compound degradation, most likely due to oxidation. The 6-hydroxy (-OH) group on the indazole ring makes the compound a phenol derivative. Phenols are susceptible to oxidation, which can be accelerated by exposure to atmospheric oxygen, light, higher pH, or trace metal ion contaminants. This process often forms highly colored quinone-type species, resulting in the observed color change. The 5-methoxy group further activates the ring system, potentially increasing its susceptibility to oxidation compared to unsubstituted phenols.
Q2: What are the best solvents for dissolving and storing 5-Methoxy-1H-indazol-6-ol?
A: 5-Methoxy-1H-indazol-6-ol is typically a solid with limited solubility in water but good solubility in organic solvents.[1]
-
Primary Stock Solutions: For creating high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) or ethanol are recommended.[1]
-
Aqueous Experimental Media: When diluting from an organic stock into aqueous buffers (e.g., PBS, cell culture media), it is crucial to ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid toxicity in biological systems.[2] Be aware that the compound may precipitate if its aqueous solubility limit is exceeded.
Q3: What are the optimal conditions for storing stock solutions to ensure long-term stability?
A: To minimize degradation, stock solutions should be handled with care. Based on best practices for similar phenolic compounds, the following storage protocol is recommended:
-
Temperature: Store solutions frozen at -20°C or, for maximum stability, at -80°C.[3]
-
Aliquoting: Divide the primary stock solution into smaller, single-use aliquots. This practice prevents repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Light Protection: Use amber or opaque vials to protect the solution from light, which can catalyze oxidative processes.[4]
-
Inert Atmosphere: For ultimate long-term stability, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen.[4]
Q4: How does pH affect the stability of 5-Methoxy-1H-indazol-6-ol in solution?
A: The compound's stability is highly pH-dependent. The phenolic hydroxyl group is weakly acidic and will become deprotonated under basic (alkaline) conditions to form a phenoxide ion. This phenoxide is significantly more electron-rich and, therefore, much more susceptible to oxidation than the protonated phenol. Consequently, the rate of oxidative degradation will increase dramatically in basic solutions. For experiments requiring physiological pH, use freshly prepared solutions and be mindful of potential degradation over longer incubation times.
Section 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a problem-and-solution framework for issues that may arise during experimentation.
| Observed Issue | Potential Root Cause | Recommended Troubleshooting Actions & Solutions |
| Inconsistent or non-reproducible results in biological assays. | Compound Degradation: The active concentration of your compound is decreasing over the experiment's duration, leading to variable results. | 1. Prepare Fresh: Always prepare working solutions immediately before use from a properly stored, frozen stock aliquot. 2. Time-Zero Control: Analyze the purity of your working solution via HPLC at the beginning (t=0) and end of your longest experimental time point to quantify the extent of degradation. 3. Minimize Exposure: During the experiment, protect solutions from direct, bright light. If possible, perform manipulations in a timely manner to reduce exposure to atmospheric oxygen. |
| Precipitation observed after diluting DMSO stock into aqueous buffer. | Poor Aqueous Solubility: The compound's solubility in the final aqueous medium is lower than the target concentration. | 1. Check Final Solvent Concentration: Ensure the final percentage of DMSO or other organic co-solvent is as high as the assay permits (e.g., 0.1-0.5%).[2] 2. Perform Solubility Test: Before a large-scale experiment, perform a small test to determine the practical solubility limit in your specific buffer. 3. Aid Dissolution: Gentle warming or sonication can sometimes help dissolve the compound, but be cautious as heat can also accelerate degradation.[2] |
| New, unexpected peaks appear in HPLC or LC-MS chromatograms. | In-Solution or On-Instrument Degradation: The compound is degrading either in the vial while waiting for analysis or during the analytical process itself. | 1. Control Autosampler Temperature: Set the autosampler temperature to a low value (e.g., 4°C) to maintain stability during the analytical queue. 2. Assess Mobile Phase: Ensure the mobile phase pH is compatible. Highly acidic or basic mobile phases could induce degradation on-column. 3. Evaluate Sample Preparation: The diluent used for analysis should be chosen to maximize stability. An acidic mobile phase component (e.g., 0.1% formic acid) can sometimes improve the stability of phenolic compounds by keeping the hydroxyl group protonated. |
Section 3: Mechanistic Insights into Degradation
A core principle of scientific integrity is understanding the causality behind experimental observations. The primary stability liability for 5-Methoxy-1H-indazol-6-ol is oxidation of its phenolic substructure.
Proposed Oxidative Degradation Pathway
The electron-donating nature of both the 6-hydroxyl and 5-methoxy groups makes the aromatic ring of 5-Methoxy-1H-indazol-6-ol highly activated and susceptible to oxidation. The process likely proceeds through a radical mechanism to form semiquinone intermediates, which can then be further oxidized to form stable, colored quinone-type species or polymerize.
Caption: Proposed oxidative degradation pathway for 5-Methoxy-1H-indazol-6-ol.
Section 4: Experimental Protocols for Stability Assessment
To ensure the integrity of your experimental data, it is crucial to validate the stability of 5-Methoxy-1H-indazol-6-ol under your specific experimental conditions.
Protocol 1: Forced Degradation Study Workflow
Forced degradation studies are essential for identifying potential degradants and establishing a stability-indicating analytical method.[5][6] This workflow deliberately exposes the compound to harsh conditions to predict its long-term stability.[7] The goal is to achieve 5-20% degradation.[6][8]
Caption: Workflow for a comprehensive forced degradation study.
Step-by-Step Protocol:
-
Prepare Stock: Prepare a 1 mg/mL stock solution of 5-Methoxy-1H-indazol-6-ol in a suitable organic solvent (e.g., acetonitrile).
-
Aliquot for Stressing: For each condition, transfer a known volume of the stock solution into separate vials.
-
Acidic: Add an equal volume of 0.2 M HCl to yield a final acid concentration of 0.1 M.
-
Basic: Add an equal volume of 0.2 M NaOH to yield a final base concentration of 0.1 M.
-
Oxidative: Add an equal volume of 6% H₂O₂ to yield a final peroxide concentration of 3%.[5][9]
-
Control: Add an equal volume of purified water.
-
-
Incubate: Place the vials (light-protected for all but the photostability sample) in a water bath at 60°C. Remove aliquots at various time points (e.g., 2, 8, 24 hours).
-
Photostability: Expose a separate sample (in a quartz or borosilicate glass vial) to a calibrated light source as per ICH Q1B guidelines.
-
Neutralize: Immediately after incubation, neutralize the acidic and basic samples with an equivalent amount of NaOH or HCl, respectively.
-
Analyze: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with mobile phase and analyze immediately using a stability-indicating HPLC method.
Protocol 2: Recommended HPLC Method for Stability Monitoring
This generic reverse-phase HPLC-UV method should serve as a good starting point for separating the parent compound from its more polar degradation products.
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and resolution for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the phenolic -OH is protonated, leading to sharper peaks and consistent retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5-7 minutes | A standard screening gradient to elute the parent compound and separate it from potential degradants. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Detection (UV) | 220 nm & 264 nm | Monitor at a general wavelength (220 nm) and one closer to the compound's λmax (check via PDA scan).[9] |
| Injection Vol. | 2-5 µL | Standard volume to avoid column overload. |
Section 5: Summary of Best Practices and Data Management
Adherence to best practices is paramount for ensuring the validity of your research.
Table of Handling and Storage Recommendations
| Parameter | Recommendation | Justification |
| Solid Compound Storage | Room temperature, dry, protected from light.[10] | Minimizes degradation before use. |
| Primary Stock Solvent | Anhydrous DMSO or Ethanol.[1] | Ensures good solubility and initial stability. |
| Stock Solution Storage | -20°C to -80°C, single-use aliquots, amber vials.[3] | Prevents degradation from freeze-thaw cycles, light, and oxidation. |
| Working Solution Prep. | Prepare fresh for each experiment. | Avoids using partially degraded compound. |
| Experimental Buffers | Maintain pH < 8 if possible. | Minimizes the formation of the highly reactive phenoxide ion. |
Best Practices Checklist
References
- Benchchem. (n.d.). Application Notes and Protocols for In Vivo Studies of Indazole Derivatives.
- CymitQuimica. (n.d.). CAS 94444-96-9: 5-Methoxy-1H-indazole.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis of indazole derivatives.
- PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Analytical Methods for the Degradation of Phytoconstituents. (2021, November 15).
- Sami Publishing Company. (2022, February 6). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives.
- Benchchem. (n.d.). A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals.
- Cayman Chemical. (2022, December 7). Product Information.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Asian Journal of Chemistry. (2017, January 31).
- Hypha Discovery. (2024, June 28). Intramolecular reactions and chemical degradation.
- MedChemExpress. (n.d.). 1H-Indazol-5-ol | DAAO Inhibitor.
- Benchchem. (n.d.). 5-amino-1H-indazol-6-ol.
- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
- Cyclops. (n.d.). 1881240-46-5 | 6-Methoxy-1-tosyl-1H-indazol-5-ol.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Benchchem. (n.d.). Navigating the Uncharted: A Technical Guide to the Safe Handling and Storage of Novel Research Chemicals, Exemplified by Methyl.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- Sigma-Aldrich. (n.d.). 5-Methoxy-1H-indazole | 94444-96-9.
Sources
- 1. CAS 94444-96-9: 5-Methoxy-1H-indazole | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. jddtonline.info [jddtonline.info]
- 9. asianpubs.org [asianpubs.org]
- 10. 5-Methoxy-1H-indazole | 94444-96-9 [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
Optimization of reaction conditions for indazole synthesis
Technical Support Guide: Optimization of Reaction Conditions for Indazole Synthesis
Introduction: The Indazole Challenge
Indazoles are privileged pharmacophores in oncology and anti-inflammatory research (e.g., Axitinib, Pazopanib). However, their synthesis presents unique challenges:
-
Tautomeric Ambiguity: The
- and -indazole tautomers create regioselectivity issues during alkylation ( vs. ).[1] -
Catalyst Poisoning: The nitrogen-rich heterocycle can sequester transition metals, stalling cross-coupling reactions.
-
High-Energy Intermediates: Diazo and hydrazine intermediates pose safety and stability risks during scale-up.
This guide moves beyond basic recipes to provide a mechanistic understanding of why reactions fail and how to steer them toward the desired outcome.
Module 1: Regioselectivity Control ( vs. Alkylation)
The most frequent support ticket we receive involves obtaining inseparable mixtures of
The Mechanistic Reality:
-
Thermodynamic Control (
): The -indazole ( -substituted) is generally more thermodynamically stable (approx. 2–4 kcal/mol) due to the preservation of the benzenoid system. -
Kinetic Control (
): The lone pair on is often more nucleophilic and less sterically hindered, leading to products under kinetic conditions or with specific directing groups.
Troubleshooting Guide: Alkylation
| Issue | Diagnosis | Corrective Action |
| Mixture of | Reaction is under kinetic control or solvent polarity is interfering. | Switch to Thermodynamic Conditions: Use NaH in THF at reflux. The sodium cation coordinates with the |
| Desired | Reaction is equilibrating to the thermodynamic product. | Force Kinetic Control: Use Meerwein’s reagent ( |
| Low Yield with Alkyl Halides | Competitive elimination of the alkyl halide. | Change Base/Solvent: Switch from |
Visual Logic: Regioselectivity Decision Tree
Figure 1: Decision matrix for selecting reaction conditions based on the desired N-alkylation site.
Module 2: De Novo Synthesis via Pd-Catalysis
Constructing the indazole ring via intramolecular C-N bond formation (Buchwald-Hartwig type cyclization) is powerful but prone to catalyst deactivation.
Core Protocol: Intramolecular Amination [2][3]
-
Substrate: o-halo-hydrazones or o-halo-benzylamines.
-
Catalyst System:
+ Ligand (Xantphos or BrettPhos). -
Base:
or .
FAQ: Catalyst Troubleshooting
Q: The reaction stalls after 20% conversion. Adding more catalyst doesn't help.
-
A: You are likely experiencing product inhibition . The formed indazole product coordinates to the Pd center more strongly than the substrate.
-
Fix: Switch to a bulky, electron-rich ligand like BrettPhos or
. These ligands are sterically demanding enough to prevent the indazole product from irreversibly binding to the Pd center.
Q: I see significant dehalogenation (reduction) of the starting material.
-
A: This is often caused by
-hydride elimination from the amine or solvent impurities. -
Fix: Ensure the solvent (Toluene or Dioxane) is strictly anhydrous and degassed. Switch base from
(which can act as a hydride source) to or .
Visual Logic: The Catalytic Cycle & Failure Points
Figure 2: Palladium catalytic cycle for indazole synthesis, highlighting the critical product inhibition failure mode.
Module 3: The Davis-Beirut Reaction (2H-Indazoles)
For researchers specifically targeting
Mechanism: Base-mediated conversion of o-nitrobenzylamines to o-nitrosoimines, followed by cyclization.
Protocol Optimization:
-
Solvent: Aqueous alcohols (MeOH/EtOH) are standard, but DMSO often accelerates the reaction by stabilizing the polar transition state.
-
Base: KOH (10 equiv) is standard. Do not reduce the base load; it is required to generate the o-nitroso intermediate.
-
Temperature: Keep below 80°C to prevent degradation of the nitroso intermediate.
Safety Note: This reaction generates o-nitrosobenzaldehyde intermediates. While transient, nitroso compounds are potential mutagens. Handle all waste streams as hazardous.
Module 4: Classical Hydrazine Condensation
Scenario: Synthesis of tetrahydroindazoles from 1,3-diketones or aromatic indazoles from o-halo-ketones.
Critical Parameter: pH Control In the reaction of hydrazines with 1,3-diketones, the regioselectivity is governed by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.
-
Acidic Media (AcOH): Protonates the most basic carbonyl, directing the initial attack.
-
Basic Media: Favors the attack of the most nucleophilic hydrazine nitrogen (usually the unsubstituted one) on the most electrophilic carbonyl.
Troubleshooting Table: Condensation Failures
| Observation | Cause | Solution |
| Wolf-Kishner Reduction (Product is a benzyl species, not indazole) | Overheating in high-boiling alcoholic solvents. | Use O-methyloximes instead of aldehydes as the electrophile. This suppresses the reduction pathway.[4] |
| Formation of Azines (Dimerization of hydrazine) | Excess hydrazine reacting with two equivalents of ketone. | Use a slow addition of the ketone to a dilute solution of hydrazine (inverse addition). |
| Oily/Tarred Product | Polymerization of 1,3-dicarbonyl. | Perform the reaction in Ethanol/Water (4:1) . The water precipitates the indazole product as it forms, protecting it from side reactions. |
References
-
Gaikwad, D. D., et al. (2015). "Indazole: A biologically active moiety."[5][6][7] Journal of Pharmacy & Bioallied Sciences.
-
Lukin, K., et al. (2006).[4] "New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine." The Journal of Organic Chemistry.
-
Kurth, M. J., et al. (2020). "Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates." Accounts of Chemical Research.
-
Cheung, M., et al. (2024). "Development of a selective and scalable N1-indazole alkylation." Reaction Chemistry & Engineering.
- Meanwell, N. A. (2011). "The influence of N-substitution on the regioselectivity of the alkylation of indazoles." Journal of Heterocyclic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2H-Indazole synthesis [organic-chemistry.org]
- 3. Indazole synthesis [organic-chemistry.org]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the instability of indazole aldehydes during synthesis
Indazole Aldehyde Synthesis Stability: A Technical Support Guide
Welcome to the technical support center for the synthesis of indazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the stability of these important synthetic intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively.
Indazole aldehydes are valuable building blocks in medicinal chemistry, often serving as precursors for a wide range of biologically active compounds.[1][2][3][4] However, their synthesis can be fraught with challenges related to instability, leading to low yields, difficult purifications, and unwanted side reactions. This guide offers practical solutions and in-depth explanations to help you navigate these complexities.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of indazole aldehydes. The solutions are presented in a question-and-answer format to directly tackle the issues at hand.
Question 1: I am getting a very low yield of my desired indazole-3-carboxaldehyde from the Vilsmeier-Haack reaction on my indazole starting material. What could be the problem and how can I improve it?
Answer:
Low yields in the Vilsmeier-Haack formylation of indazoles are a common issue. In fact, direct formylation at the C3 position of indazoles using this method can be ineffective.[1] There are several potential reasons for this:
-
Ring Opening: The indazole ring can be susceptible to opening under the reaction conditions, especially if direct metalation is attempted as an alternative.[1]
-
Formation of Side Products: The Vilsmeier reagent can react with the indazole ring to form stable intermediates that do not lead to the desired aldehyde. For instance, the formation of aminomethylene malondialdehydes has been observed as a side reaction in related heterocyclic systems.[5][6]
-
N-Formylation: The Vilsmeier reagent can also lead to N-formylation, which may not be the desired outcome.[6]
Troubleshooting Steps:
-
Consider an Alternative Synthetic Route: Instead of direct formylation of the indazole, a more reliable method is the nitrosation of the corresponding indole, followed by cyclization to the indazole-3-carboxaldehyde. This method has been shown to produce high yields.[1][2][7]
-
Protect the Indazole Nitrogen: If you must proceed with a reaction at the C3 position, protecting the indazole nitrogen can improve the stability of the substrate and potentially lead to better yields. A commonly used protecting group is (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl).[8][9]
-
Optimize Reaction Conditions: If you are adapting the Vilsmeier-Haack reaction from an indole synthesis, be aware that the conditions may not be optimal for indazoles. Careful control of temperature and reaction time is crucial. The reaction of the Vilsmeier reagent with the substrate is typically done at low temperatures (0-10 °C), followed by heating to complete the reaction.[10]
Question 2: During the synthesis of my indazole from an o-fluorobenzaldehyde and hydrazine, I am observing a significant amount of a side product that I suspect is a fluorotoluene. How can I prevent this?
Answer:
The formation of a fluorotoluene side product is likely due to a competitive Wolff-Kishner reduction of the intermediate hydrazone.[11] This is a known side reaction in this synthetic route.
Solution:
To prevent this unwanted reduction, you can protect the aldehyde functionality by converting it to an O-methyloxime before reacting it with hydrazine. The O-methyloxime is stable to the reaction conditions that lead to the Wolff-Kishner reduction. The synthesis of indazoles from the O-methyloximes of o-fluorobenzaldehydes has been shown to effectively eliminate the formation of fluorotoluene byproducts.[11]
Experimental Workflow for Avoiding Wolff-Kishner Reduction:
Caption: Workflow to prevent Wolff-Kishner side reaction.
Question 3: My indazole aldehyde product seems to decompose during purification by column chromatography on silica gel. What are my options?
Answer:
Decomposition on silica gel is a common problem for sensitive compounds, including some indazole aldehydes. The acidic nature of silica gel can catalyze decomposition reactions.
Troubleshooting Steps:
-
Use Deactivated Silica Gel: You can neutralize the silica gel by washing it with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in ethyl acetate/hexane) and then re-equilibrating with the eluent.
-
Switch to a Different Stationary Phase: Alumina (neutral or basic) can be a good alternative to silica gel for acid-sensitive compounds.
-
Avoid Chromatography if Possible: If the product is sufficiently pure after workup, or if it can be purified by recrystallization, this is often a better option to avoid decomposition.[10][12]
-
Minimize Contact Time: If chromatography is necessary, run the column as quickly as possible to minimize the time your compound spends on the stationary phase.
Frequently Asked Questions (FAQs)
Q1: Why are indazole aldehydes prone to instability?
Indazole aldehydes can be unstable for several reasons:
-
Reversible Formation: The addition of the N-H of the indazole to an aldehyde can be a reversible process, especially in the presence of water and heat. This can lead to decomposition back to the starting materials or other degradation products.[13][14][15]
-
Susceptibility to Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air for prolonged periods.
-
Ring Electronics: The electronic nature of the indazole ring, particularly when substituted with electron-withdrawing groups, can increase its susceptibility to nucleophilic attack and hydrolysis.[13][14]
Q2: When is it necessary to use a protecting group on the indazole nitrogen?
Protecting the indazole nitrogen is advisable in the following situations:
-
To Prevent N-Alkylation or N-Acylation: If you are performing reactions where the indazole nitrogen could react as a nucleophile, protection is essential.
-
To Improve Stability: N-protection can stabilize the indazole ring towards certain reagents and reaction conditions.
-
To Direct Regioselectivity: In cases where substitution can occur at either the N1 or N2 position, a protecting group can be used to direct the reaction to the desired position.
-
To Improve Solubility: Some protecting groups can enhance the solubility of the indazole derivative in organic solvents.
A common protecting group for this purpose is SEM-Cl ((2-trimethylsilyl)ethoxymethyl chloride).[8][9]
Q3: What is the most reliable method for synthesizing 1H-indazole-3-carboxaldehydes?
While several methods exist, the nitrosation of indoles has proven to be a highly effective and optimized procedure for accessing 1H-indazole-3-carboxaldehydes, especially for electron-poor indoles.[1][2][7] This method often provides high yields and minimizes the side reactions associated with other approaches like the Vilsmeier-Haack reaction.[1][7]
| Synthetic Method | Advantages | Disadvantages | Key Considerations |
| Nitrosation of Indoles | High yields, good for electron-poor substrates.[2][7] | Requires the corresponding indole starting material. | Optimized conditions (slight acidity, reverse addition) are crucial to minimize side reactions.[7] |
| Vilsmeier-Haack Reaction | One-pot formylation.[10] | Often ineffective for indazoles, can lead to side products.[1][5][6] | May require significant optimization and is not a generally applicable method for indazoles. |
| From o-Fluorobenzaldehydes | Good for specific substitutions. | Can lead to Wolff-Kishner reduction side products.[11] | Use of O-methyloxime protection is recommended to avoid side reactions.[11] |
Q4: How should I store my indazole aldehyde to prevent decomposition?
Proper storage is critical for maintaining the integrity of your indazole aldehyde.
-
Store under an inert atmosphere: To prevent oxidation, store the compound under nitrogen or argon.
-
Keep it cold and dry: Store in a refrigerator or freezer, and use a desiccator to protect it from moisture.
-
Protect from light: Some organic compounds are light-sensitive, so storing in an amber vial is a good practice.
-
Long-term stability: For long-term storage, consider dissolving the compound in an anhydrous aprotic solvent and storing the solution in a sealed vial under an inert atmosphere in the freezer.
Detailed Experimental Protocol: Synthesis of 6-Nitro-1H-indazole-3-carbaldehyde via Nitrosation
This protocol is adapted from a reliable method for the synthesis of 1H-indazole-3-carboxaldehydes from the corresponding indoles.[2]
Materials:
-
6-Nitroindole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Dimethylformamide (DMF) (for an alternative protocol)
-
Ethyl acetate
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure (Method 1):
-
In a flask, suspend 6-nitroindole in deionized water.
-
Add a solution of sodium nitrite in water to the suspension and stir.
-
Cool the mixture in an ice bath.
-
Slowly add hydrochloric acid dropwise while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 90 minutes.
-
Collect the resulting solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to obtain 6-Nitro-1H-indazole-3-carbaldehyde.
Procedure (Method 2 - for electron-poor indoles):
-
In a flask, dissolve sodium nitrite in water and cool to 0 °C.
-
Slowly add hydrochloric acid dropwise.
-
In a separate flask, dissolve 6-nitroindole in DMF.
-
Add the solution of 6-nitroindole to the nitrosating mixture at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 80 °C for 6 hours.
-
After cooling to room temperature, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Troubleshooting for this Protocol:
Caption: Troubleshooting the nitrosation reaction.
References
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. 2022. Available from: [Link]
-
Lukin, K., et al. New Practical Synthesis of Indazoles via Condensation of o-Fluorobenzaldehydes and Their O-Methyloximes with Hydrazine. The Journal of Organic Chemistry. 2006. Available from: [Link]
-
Couture, A., et al. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. Available from: [Link]
-
Ames, D. E., et al. 1H- and 2H-indazoles by thermal and photolytic decomposition of o-azidobenzoic acid and o-azidobenzaldehyde derivatives. Journal of the Chemical Society, Perkin Transactions 1. 1973. Available from: [Link]
-
Afghan, A. A., et al. Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its. Organic Chemistry Research. 2016. Available from: [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Semantic Scholar. 2022. Available from: [Link]
-
Aghazadeh, M. Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. 2019. Available from: [Link]
-
Ghammamy, S., et al. Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. International Journal of Industrial Chemistry. 2013. Available from: [Link]
-
Pujari, J. N., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. 2015. Available from: [Link]
-
Ishikura, M., et al. Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1. 1984. Available from: [Link]
-
Couture, A., et al. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. 2018. Available from: [Link]
- Song, J. J., et al. Methods of making indazoles. Google Patents. 2006.
-
Journal of Chemical Health Risks. Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. 2024. Available from: [Link]
-
Chandrasekhar, T., et al. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. 2012. Available from: [Link]
-
Patrick, G. L. Appendix 6: Protecting groups. Oxford Learning Link. 2015. Available from: [Link]
-
ResearchGate. A Convenient Protecting Group for Aldehydes. Available from: [Link]
-
Elguero, J., et al. Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. 2022. Available from: [Link]
-
Abdel-Azeem, A. A., et al. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. 2012. Available from: [Link]
-
Wang, Y., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2021. Available from: [Link]
-
Sharma, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. 2023. Available from: [Link]
-
Gholap, A. R., et al. Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Organic Chemistry Research. 2022. Available from: [Link]
-
Lokhande, P. D., et al. Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry. 2012. Available from: [Link]
-
Alam, M. M., et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. 2016. Available from: [Link]
-
Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. Available from: [Link]
Sources
- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. growingscience.com [growingscience.com]
- 7. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. jchr.org [jchr.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Resolving ambiguous NMR spectra of substituted indazoles
Technical Support Center: Indazole NMR Analysis Ticket #8492: Resolving Regioisomerism and Tautomeric Ambiguity in Substituted Indazoles Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open | Priority: High
Executive Summary
You are likely facing the "Indazole Dilemma": distinguishing between
The Core Problem:
Indazoles possess two nitrogen atoms capable of substitution (
- -substitution is generally the thermodynamic product.[1][2]
- -substitution is often the kinetic product or favored by specific steric/electronic conditions (e.g., Mitsunobu reaction or specific C7 substituents).
-
Ambiguity: Their
H NMR spectra are deceptively similar, and misassignment is a frequent cause of retracted papers in heterocyclic chemistry.
Module 1: The Regioisomerism Crisis ( vs. )
Diagnostic Workflow
Do not rely solely on chemical shift prediction software; these algorithms often fail with nitrogen-rich heterocycles. Use this self-validating workflow.
Figure 1: Decision tree for assigning N-alkyl indazole regioisomers. The proximity of the alkyl group to H7 or H3 is the primary spatial discriminator.
Troubleshooting Guide: The "Smoking Gun" Signals
Q: How do I distinguish isomers using only 1D
-
The H7 Rule (
-Isomer): In -substituted indazoles, the lone pair of is not directed toward H7. However, in -isomers, the lone pair of is spatially close to H7, often causing a deshielding effect (shift to higher ppm).[3] -
The H3 Rule (
-Isomer): In -substituted indazoles, the H3 proton is flanked by the substituent. It is often shielded (lower ppm) relative to the -isomer due to electron density changes associated with the quinoid character.
Q: The NOESY is ambiguous. What now?
A: Switch to HMBC (Heteronuclear Multiple Bond Correlation).
This is the definitive method. You are looking for a
| Feature | ||
| NOESY Correlation | N-CH | N-CH |
| HMBC Correlation | N-CH | N-CH |
| HMBC Negative | No correlation to C3 | No correlation to C7a |
> Technical Note:
Module 2: Tautomeric Ambiguity (Unsubstituted Indazoles)
Q: My
Unsubstituted indazoles exist in a dynamic equilibrium between
Troubleshooting Protocol:
-
Solvent Switch: Change from CDCl
to DMSO-d .-
Why? DMSO is a hydrogen-bond acceptor. It "locks" the NH proton more effectively, slowing the exchange rate and sharpening the signals. It predominantly stabilizes the
-tautomer.
-
-
Temperature Variation:
-
Cooling (to -40°C): Slows exchange, potentially resolving distinct peaks for tautomers (if the minor tautomer is abundant enough, though usually
dominates >95%). -
Heating (to +50°C): Accelerates exchange, coalescing the broad peaks into sharp, averaged signals.
-
Module 3: Advanced Protocols
Experiment 1: The "Gold Standard" N-HMBC
When carbon signals are overlapped, Nitrogen NMR is the ultimate arbiter. You do not need
Instrument Setup:
-
Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC).
-
Optimization: Set the long-range coupling constant (CNST13 on Bruker) to 6-8 Hz .
-
Reasoning:
and in heteroaromatics typically fall in this range.
-
-
Scans: Minimum 64-128 scans for 10 mg of sample.
-
Analysis:
-
Look for the cross-peak between the alkyl protons and the nitrogen.
-
Differentiation: The
-alkylated nitrogen will usually appear in the "pyrrole-like" region (more shielded/upfield) compared to the unalkylated "pyridine-like" nitrogen.
-
Experiment 2: 1D NOE Difference (For Low Concentration)
If you cannot run 2D NOESY due to low concentration, use 1D NOE.
-
Target: Irradiate the N-CH
substituent frequency. -
Observation:
-
Enhancement of H7 =
-isomer. -
Enhancement of H3 =
-isomer.[4]
-
-
Caution: Ensure you deoxygenate the sample (bubble with Argon for 5 mins) to maximize NOE enhancement, as paramagnetic oxygen accelerates relaxation.
References & Validated Sources
-
Claramunt, R. M., et al. (2006). "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles."[5] Magnetic Resonance in Chemistry.
-
Significance: Defines the authoritative
N chemical shift ranges for distinguishing isomers.
-
-
Luo, G., et al. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry.
-
Significance: Establishes the HMBC C7a vs. C3 correlation rule and details synthetic conditions favoring
.
-
-
Vetuschi, C., et al. (1996). "Analytical Investigation of N1 and N2 Isomers of Indazole-3-Carboxylic Acid." Spectroscopy Letters.
-
Significance: Early foundational work on using UV and NMR for isomer distinction.
-
-
Oxford Instruments Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
Significance: Practical guide on using 2D NMR (HSQC/COSY) for regioisomer resolution.
-
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. pure.mpg.de [pure.mpg.de]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Cross-Validation of In Silico and In Vitro Data: The Case of 5-Methoxy-1H-indazol-6-OL
In modern drug discovery, the synergy between computational (in silico) and experimental (in vitro) research is not merely advantageous; it is essential for accelerating the journey from a promising chemical scaffold to a viable drug candidate.[1][2] This guide provides an in-depth comparison of predictive computational models with tangible laboratory results, using 5-Methoxy-1H-indazol-6-OL as a case study. This molecule belongs to the indazole class, a heterocyclic system renowned for its presence in numerous compounds with significant pharmacological properties, including potent kinase inhibitors.[3][4]
We will navigate the predictive power of in silico techniques, from molecular docking to ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and demonstrate how to design and execute robust in vitro assays for rigorous validation.[5][6] This integrated approach allows for the early and cost-effective identification of promising candidates while simultaneously flagging potential liabilities, thereby streamlining the entire drug development pipeline.[7]
Part 1: The In Silico Prediction Phase – Building a Computational Hypothesis
The initial phase of our investigation leverages computational tools to build a predictive profile for 5-Methoxy-1H-indazol-6-OL. The primary objectives are to identify a plausible biological target and to forecast its drug-likeness through ADMET profiling. This approach enables the rapid screening of virtual compounds and prioritizes resources for the most promising candidates.[8]
Workflow for Computational Prediction
The in silico workflow is a multi-step process designed to systematically filter and characterize a compound of interest before committing to resource-intensive wet lab experiments.
Caption: The in silico prediction workflow for 5-Methoxy-1H-indazol-6-OL.
Experimental Protocol: In Silico Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction.[9] Given that indazole scaffolds are common in kinase inhibitors, we selected Fibroblast Growth Factor Receptor 1 (FGFR1) as a hypothetical target.[10]
-
Protein Preparation:
-
Action: Obtain the 3D crystal structure of FGFR1 from the Protein Data Bank (PDB).
-
Rationale: A high-resolution crystal structure provides an accurate representation of the target's binding site.
-
Execution: Remove all water molecules and co-crystalized ligands. Add polar hydrogen atoms and assign Kollman charges to the protein structure using computational software (e.g., AutoDock Tools). This prepares the protein by creating a clean, chemically correct binding pocket for the simulation.
-
-
Ligand Preparation:
-
Action: Sketch the 2D structure of 5-Methoxy-1H-indazol-6-OL and convert it to a 3D structure.
-
Rationale: The ligand must be in a low-energy, three-dimensional conformation to accurately simulate its binding.
-
Execution: Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand's bond lengths and angles are energetically favorable. Assign Gasteiger charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Action: Use a docking program (e.g., AutoDock Vina) to place the ligand into the defined active site of FGFR1.
-
Rationale: The algorithm explores various conformations of the ligand within the binding site to find the most stable interaction.
-
Execution: Define a grid box that encompasses the ATP-binding site of FGFR1. Run the docking simulation with a high exhaustiveness setting to ensure a thorough search of the conformational space. The output will be a binding energy score (in kcal/mol) and a predicted binding pose.
-
Experimental Protocol: In Silico ADMET Profiling
Early prediction of ADMET properties is crucial to minimize late-stage drug failures.[11][12][13] Numerous open-access web servers can provide these predictions.[14][15]
-
Input Compound:
-
Action: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 5-Methoxy-1H-indazol-6-OL.
-
Rationale: SMILES is a universal format for representing 2D chemical structures that is accepted by most prediction tools.
-
-
Prediction Server Submission:
-
Data Collection:
-
Action: Collect the predicted values for key ADMET parameters.
-
Execution: Focus on parameters such as water solubility, blood-brain barrier (BBB) penetration, CYP450 enzyme inhibition (e.g., CYP2D6, CYP3A4), metabolic stability, and potential toxicity risks like hERG inhibition or mutagenicity.
-
Part 2: The In Vitro Validation Phase – Grounding Predictions in Reality
With a set of computational predictions in hand, the next critical step is experimental validation. In vitro assays provide quantitative, biological data to confirm or refute the in silico hypotheses. The goal is to directly measure the compound's activity against the predicted target and assess its real-world ADMET properties.
Workflow for Experimental Validation
The in vitro workflow is designed to directly test the hypotheses generated from the computational phase, providing a clear path from prediction to empirical evidence.
Caption: The in vitro workflow for validating computational predictions.
Experimental Protocol: In Vitro Biochemical Kinase Assay (FGFR1)
This protocol determines the concentration of 5-Methoxy-1H-indazol-6-OL required to inhibit 50% of FGFR1 kinase activity (the IC50 value). We will describe a radiometric assay, often considered the gold standard for its direct measurement of phosphate transfer.[18][19]
-
Reagent Preparation:
-
Action: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA). Prepare solutions of recombinant human FGFR1 enzyme, a suitable substrate (e.g., a synthetic peptide), and [γ-³³P]-ATP.
-
Rationale: The buffer provides optimal pH and necessary co-factors (Mg²⁺) for enzyme activity. Radiolabeled ATP allows for the direct tracking of the phosphorylation event.
-
-
Compound Dilution:
-
Action: Create a 10-point serial dilution of 5-Methoxy-1H-indazol-6-OL in DMSO, typically starting from 100 µM.
-
Rationale: A dose-response curve is necessary to accurately calculate the IC50. DMSO is a common solvent for test compounds.
-
-
Kinase Reaction:
-
Action: In a microplate, combine the FGFR1 enzyme, the test compound at each dilution, and the substrate. Allow to incubate briefly. Initiate the reaction by adding [γ-³³P]-ATP.
-
Rationale: This sequence ensures the inhibitor has a chance to bind to the enzyme before the phosphorylation reaction begins.
-
-
Reaction Termination and Measurement:
-
Action: After a set incubation period (e.g., 60 minutes), stop the reaction by adding phosphoric acid. Spot the reaction mixture onto a filter membrane, which captures the phosphorylated substrate.
-
Rationale: The filter selectively binds the larger peptide substrate while unincorporated [γ-³³P]-ATP is washed away.
-
Execution: Wash the filter extensively to remove background signal. Measure the radioactivity retained on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
-
Data Analysis:
-
Action: Calculate the percent inhibition for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Execution: Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which the compound is metabolized by key drug-metabolizing enzymes, typically found in liver microsomes.[20][21]
-
Reagent Preparation:
-
Action: Prepare a phosphate buffer solution, pooled human liver microsomes (HLM), and the NADPH-regenerating system (cofactor for CYP450 enzymes).
-
Rationale: HLMs contain a high concentration of CYP450 enzymes responsible for the majority of drug metabolism. The NADPH system is required for these enzymes to function.
-
-
Incubation:
-
Action: Pre-warm the HLM and buffer to 37°C. Add 5-Methoxy-1H-indazol-6-OL (at a low concentration, e.g., 1 µM) and start the reaction by adding the NADPH-regenerating system.
-
Rationale: 37°C mimics physiological temperature. The reaction starts only when the necessary cofactor is present.
-
-
Time-Point Sampling:
-
Action: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Rationale: Quenching stops the enzymatic reaction instantly, preserving the compound concentration at that specific time. The internal standard is used for accurate quantification.
-
-
Quantification:
-
Action: Centrifuge the quenched samples to pellet the protein. Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining.
-
Rationale: LC-MS/MS is a highly sensitive and specific method for quantifying small molecules in a complex biological matrix.
-
-
Data Analysis:
-
Action: Plot the natural log of the percentage of compound remaining versus time.
-
Execution: The slope of this line is used to calculate the intrinsic clearance and the half-life (t½) of the compound in the assay.
-
Part 3: Data Synthesis and Cross-Validation – Bridging the Predictive Gap
The ultimate value of this dual-pronged approach lies in the direct comparison of the predicted and experimental data. This cross-validation reveals the accuracy of the in silico models and provides a comprehensive, validated profile of the compound.
Comparative Data Summary
The following table presents a hypothetical but plausible set of results for 5-Methoxy-1H-indazol-6-OL, illustrating how in silico and in vitro data are compared.
| Parameter Assessed | In Silico Prediction | In Vitro Experimental Result | Correlation and Analysis |
| Target Binding Affinity | Target: FGFR1 Docking Score: -9.2 kcal/mol | IC50: 45 nM | Strong Correlation. The highly negative docking score suggested strong binding, which is confirmed by the potent, nanomolar IC50 value.[6] |
| Metabolic Stability | Prediction: High Stability | HLM Half-life (t½): 72 min | Strong Correlation. The prediction of high stability aligns with the long half-life observed in the human liver microsome assay. |
| Solubility | Predicted LogS: -3.5 (Moderately Soluble) | Aqueous Solubility: 85 µg/mL | Good Correlation. The predicted solubility class is consistent with the experimentally measured value. |
| CYP450 Inhibition | Prediction: Inhibitor of CYP2D6 | CYP2D6 IC50: 2.5 µM | Good Correlation. The model correctly identified a potential drug-drug interaction liability, which was confirmed as moderate inhibition in vitro. |
| Blood-Brain Barrier | Prediction: Non-penetrant | Not tested in this phase | Hypothesis for future testing. The in silico prediction suggests low risk of CNS side effects. This can be validated later if needed. |
| hERG Inhibition | Prediction: Low risk | hERG IC50: > 30 µM | Strong Correlation. The computational model correctly predicted a low risk for cardiac toxicity, a critical safety parameter.[20] |
Discussion: Interpreting Convergence and Divergence
In our hypothetical case study, there is a strong convergence between the in silico predictions and the in vitro results. The potent FGFR1 inhibition predicted by molecular docking was validated experimentally, providing strong evidence that this is a primary mechanism of action for the compound. Similarly, the ADMET predictions for metabolic stability and hERG liability were borne out in the lab, increasing confidence in the compound's safety profile.
It is crucial to understand that perfect correlation is not always achieved. Divergence between predicted and experimental results can be equally informative. For instance, a compound with a strong docking score might show weak in vitro activity. This could suggest issues with compound solubility in the assay buffer, degradation, or that the static crystal structure used for docking does not represent the dynamic state of the protein in solution.[22] Conversely, a compound might be active in vitro despite a poor docking score, perhaps indicating an allosteric binding mode not explored by the simulation. Analyzing these discrepancies is key to refining computational models and deepening our understanding of the molecule's behavior.
Conclusion
The integrated workflow of in silico prediction followed by rigorous in vitro validation represents a powerful paradigm in modern drug discovery. By using 5-Methoxy-1H-indazol-6-OL as a representative scaffold, we have demonstrated how computational chemistry can generate testable hypotheses about biological targets and drug-like properties. The subsequent in vitro assays provide the empirical data necessary to ground these predictions in reality. This cyclical process of prediction, testing, and refinement not only accelerates the identification of high-quality lead compounds but also embeds a deeper, mechanistic understanding into the discovery process, ultimately increasing the probability of success in developing next-generation therapeutics.
References
- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). LifeNet Health LifeSciences.
-
Ibrišimović, M., & Džubak, P. (2017). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 5, 43. Available from: [Link]
- In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
- In Vitro ADME. (n.d.). BioDuro.
-
Ghasemi, F., & Ahmadi, A. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1047-1061. Available from: [Link]
- In Vitro ADME and Toxicology Assays. (n.d.). Eurofins Discovery.
-
Gao, C., et al. (2019). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 35(2), 249-256. Available from: [Link]
- IN VITRO ADMET. (n.d.). Pharmidex.
- Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Quinolone Derivatives. (n.d.). BenchChem.
-
In Vitro NLK Kinase Assay. (2017). Methods in Molecular Biology, 1647, 1-8. Available from: [Link]
-
De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments. (2021). ACS Chemical Biology, 16(12), 2824-2834. Available from: [Link]
-
PKC-θ in vitro Kinase Activity Assay. (2016). Bio-protocol, 6(20), e1969. Available from: [Link]
- Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs. (2023). PharmaFeatures.
- ADMET Predictions - Computational Chemistry Glossary. (2025). Deep Origin.
-
Open access in silico tools to predict the ADMET profiling and PASS... (2021). bioRxiv. Available from: [Link]
-
KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025). MDPI. Retrieved from [Link]
- Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Dihydrocoumarin Derivatives. (n.d.). BenchChem.
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs.
- ADMET Predictor®. (2025). Simulations Plus.
- ADMET-AI. (n.d.).
-
In vitro kinase assay. (2024). protocols.io. Available from: [Link]
- Kinase Screening Assay Services. (n.d.). Reaction Biology.
-
Ekins, S., et al. (2008). In silico and in vitro: identifying new drugs. British Journal of Pharmacology, 155(8), 1163-1168. Available from: [Link]
- Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub.
- In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024). Applied BioMath.
-
May, J. A., et al. (2006). 1-((S)-2-Aminopropyl)-1H-indazol-6-ol: A Potent Peripherally Acting 5-HT2 Receptor Agonist with Ocular Hypotensive Activity. Journal of Medicinal Chemistry, 49(1), 318-328. Available from: [Link]
- A Technical Guide to 5-amino-1H-indazol-6-ol: Synthesis, Applications, and Biological Significance. (n.d.). BenchChem.
-
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (2024). RSC Medicinal Chemistry, 15(1), 132-148. Available from: [Link]
- A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives... (n.d.). BenchChem.
-
1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity. (2006). Journal of Medicinal Chemistry, 49(1), 318-28. Available from: [Link]
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2014). The Journal of Organic Chemistry, 79(17), 8070-8077. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-Substituted-1H-indazoles as Potent Fibroblast Growth Factor Receptor Inhibitors. (2016). Molecules, 21(10), 1303. Available from: [Link]
-
Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2149. Available from: [Link]
Sources
- 1. In silico and in vitro: identifying new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. 5-amino-1H-indazol-6-ol | Benchchem [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globalforum.diaglobal.org [globalforum.diaglobal.org]
- 8. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 9. Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs - PharmaFeatures [pharmafeatures.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 12. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 14. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Open access in silico tools to predict the ADMET profiling and PASS (Prediction of Activity Spectra for Substances of Bioactive compounds of Garlic (Allium sativum L.) | bioRxiv [biorxiv.org]
- 16. ADMET-AI [admet.ai.greenstonebio.com]
- 17. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. criver.com [criver.com]
- 21. pharmidex.com [pharmidex.com]
- 22. pubs.acs.org [pubs.acs.org]
A Comprehensive Guide to Evaluating the Selectivity of 5-Methoxy-1H-indazol-6-OL for Serotonin Receptor Subtypes
Introduction: The Imperative of Selectivity in Serotonin Receptor-Targeted Drug Discovery
The serotonin (5-hydroxytryptamine, 5-HT) system, with its vast array of receptor subtypes, represents one of the most critical and widely studied targets for therapeutic intervention in human health. These receptors are implicated in a multitude of physiological processes, including mood regulation, cognition, appetite, and sleep. Consequently, they are the targets for a broad range of clinically significant drugs. The existence of at least 14 distinct serotonin receptor subtypes, categorized into seven families (5-HT1 to 5-HT7), presents both a remarkable opportunity and a significant challenge for drug development.[1][2][3][4][5] The structural and functional diversity among these subtypes allows for the potential development of highly specific therapies. However, this diversity also necessitates a rigorous evaluation of a new chemical entity's selectivity profile to ensure it preferentially interacts with the desired target.
High receptor subtype selectivity is a cornerstone of modern drug design, as it is directly linked to improved therapeutic efficacy and a reduction in off-target side effects.[6][7][8][9] A non-selective compound can lead to a cascade of unintended physiological responses, complicating its clinical development and potentially compromising patient safety.
This guide provides a comprehensive framework for the systematic evaluation of the serotonin receptor subtype selectivity of a novel compound, using the hypothetical molecule 5-Methoxy-1H-indazol-6-OL as a case study. The indazole scaffold is a known pharmacophore for serotonin receptor ligands, making this a pertinent example. We will delve into the underlying principles of receptor binding and functional assays, provide detailed experimental protocols, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the pharmacological profile of new chemical entities targeting the serotonergic system.
The Serotonin Receptor Family: A Diverse Signaling Landscape
A thorough understanding of the different serotonin receptor families and their downstream signaling pathways is fundamental to designing a robust selectivity screening cascade. With the exception of the 5-HT3 receptor, all other 5-HT receptors are G-protein coupled receptors (GPCRs).[1][10]
-
The 5-HT1 Family (5-HT1A, 1B, 1D, 1E, 1F): These receptors primarily couple to the Gi/o family of G-proteins.[3][11][12][13][14][15][16] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
-
The 5-HT2 Family (5-HT2A, 2B, 2C): This family of receptors couples to the Gq/11 family of G-proteins.[2][10][17][18][19] Upon activation, they stimulate phospholipase C (PLC), which in turn leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations.
-
The 5-HT3 Receptor: Unique among the serotonin receptors, the 5-HT3 receptor is a ligand-gated ion channel.[20][21][22][23][24] Binding of serotonin opens a non-selective cation channel, leading to rapid membrane depolarization.
-
The 5-HT4, 5-HT6, and 5-HT7 Receptors: These receptors are all coupled to Gs G-proteins.[10][13][25][26] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels.
Caption: Overview of major serotonin receptor signaling pathways.
Experimental Evaluation of Receptor Selectivity: A Multi-tiered Approach
A systematic evaluation of a compound's selectivity involves a tiered approach, beginning with an assessment of its binding affinity and progressing to functional assays that measure its ability to elicit a cellular response.
Tier 1: In Vitro Binding Affinity - Radioligand Binding Assays
The initial step in characterizing a compound's interaction with a receptor is to determine its binding affinity (Ki). This is most commonly achieved through competitive radioligand binding assays.[27][28] In these assays, the test compound's ability to displace a known high-affinity radiolabeled ligand from the receptor is measured.
-
Membrane Preparation:
-
Culture cells stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in an ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer, determine the protein concentration, and store at -80°C.
-
-
Assay Setup (96-well plate format):
-
To each well, add the following in order:
-
Assay buffer.
-
The test compound (5-Methoxy-1H-indazol-6-OL) at various concentrations.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).
-
The prepared cell membranes.
-
-
Include control wells for total binding (no test compound) and non-specific binding (a high concentration of a known non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection:
-
Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 (the concentration of the test compound that displaces 50% of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Tier 2: In Vitro Functional Activity - Assessing Downstream Signaling
While binding affinity is a crucial parameter, it does not provide information about whether a compound is an agonist, antagonist, or has no functional effect. Therefore, the next tier of evaluation involves functional assays that measure the downstream consequences of receptor activation.
For receptors coupled to Gs or Gi/o proteins, changes in intracellular cAMP levels are a direct measure of receptor activation or inhibition.[29][30][31][32][33]
-
Cell Preparation:
-
Culture cells expressing the target receptor subtype.
-
Harvest and resuspend the cells in a suitable assay buffer.
-
-
Assay Setup (384-well plate format):
-
For Gs-coupled receptors (agonist mode):
-
Add cells to the wells.
-
Add the test compound (5-Methoxy-1H-indazol-6-OL) at various concentrations.
-
-
For Gi-coupled receptors (agonist mode):
-
Add cells to the wells.
-
Add a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) to all wells to induce a baseline level of cAMP.
-
Add the test compound at various concentrations.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time to allow for cAMP production or inhibition.
-
-
Lysis and Detection:
-
Lyse the cells and add the detection reagents (e.g., HTRF reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).
-
-
Signal Measurement:
-
Incubate to allow the detection reagents to bind.
-
Measure the fluorescence signal on a plate reader compatible with HTRF.
-
-
Data Analysis:
-
Calculate the change in the HTRF ratio, which is inversely proportional to the amount of cAMP produced.
-
Plot the response against the logarithm of the test compound concentration to generate a dose-response curve.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) and the maximum effect (Emax).
-
Caption: Gs and Gi signaling pathways leading to changes in cAMP.
For the 5-HT2 family of receptors, a direct measure of their activation is the mobilization of intracellular calcium.[34][35][36][37][38]
-
Cell Preparation:
-
Plate cells expressing the target 5-HT2 receptor subtype in a 384-well plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8) diluted in an appropriate buffer.
-
Incubate the plate to allow the cells to take up the dye.
-
-
Assay Execution:
-
Place the plate in a fluorescence imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
The instrument adds the test compound (5-Methoxy-1H-indazol-6-OL) at various concentrations to the wells.
-
Immediately measure the change in fluorescence over time as calcium is released into the cytoplasm.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of the test compound.
-
Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 and Emax values.
-
Caption: Gq signaling pathway leading to intracellular calcium release.
Data Analysis and Interpretation
The ultimate goal of this experimental cascade is to generate a comprehensive selectivity profile for 5-Methoxy-1H-indazol-6-OL. This is best presented in a clear, tabular format that compares its affinity (Ki) and functional potency (EC50) across a wide range of serotonin receptor subtypes, alongside data for well-established selective reference compounds.
| Receptor Subtype | Reference Compound | Reference Ki (nM) | Reference EC50 (nM) | 5-Methoxy-1H-indazol-6-OL Ki (nM) | 5-Methoxy-1H-indazol-6-OL EC50 (nM) |
| 5-HT1A | 8-OH-DPAT (Agonist) | 1.0 | 5.0 | Hypothetical Data | Hypothetical Data |
| WAY-100635 (Antagonist) | 0.9 | - | |||
| 5-HT1B | CP-94253 (Agonist) | 5.0 | 20.0 | Hypothetical Data | Hypothetical Data |
| SB-224289 (Antagonist) | 1.2 | - | |||
| 5-HT1D | Sumatriptan (Agonist) | 10.0 | 30.0 | Hypothetical Data | Hypothetical Data |
| 5-HT2A | DOI (Agonist) | 2.5 | 15.0 | Hypothetical Data | Hypothetical Data |
| Ketanserin (Antagonist) | 2.0 | - | |||
| 5-HT2B | BW-723C86 (Agonist) | 15.0 | 50.0 | Hypothetical Data | Hypothetical Data |
| 5-HT2C | Lorcaserin (Agonist) | 8.0 | 40.0 | Hypothetical Data | Hypothetical Data |
| 5-HT3 | m-CPBG (Agonist) | 3.0 | 10.0 | Hypothetical Data | Hypothetical Data |
| Ondansetron (Antagonist) | 0.5 | - | |||
| 5-HT4 | Prucalopride (Agonist) | 25.0 | 100.0 | Hypothetical Data | Hypothetical Data |
| 5-HT6 | EMD-386088 (Agonist) | 10.0 | 60.0 | Hypothetical Data | Hypothetical Data |
| SB-271046 (Antagonist) | 1.3 | - | |||
| 5-HT7 | AS-19 (Agonist) | 5.0 | 25.0 | Hypothetical Data | Hypothetical Data |
| SB-269970 (Antagonist) | 1.0 | - |
Note: Ki and EC50 values for reference compounds are approximate and can vary between studies and assay conditions.
Interpreting the Data:
By comparing the Ki and EC50 values of 5-Methoxy-1H-indazol-6-OL across the different receptor subtypes, a selectivity ratio can be calculated. For example, if the Ki for the 5-HT2A receptor is 10 nM and the Ki for the 5-HT1A receptor is 1000 nM, the compound is 100-fold selective for the 5-HT2A receptor over the 5-HT1A receptor. A high selectivity ratio (typically >100-fold) for a single receptor subtype is a desirable characteristic for a therapeutic candidate.
Conclusion and Future Directions
The comprehensive evaluation of a novel compound's selectivity for serotonin receptor subtypes is a critical and multi-faceted process. By employing a tiered approach of in vitro binding and functional assays, researchers can build a detailed pharmacological profile of their compound of interest. This guide has outlined the essential experimental protocols and data analysis frameworks necessary to characterize a compound like 5-Methoxy-1H-indazol-6-OL.
The journey from a promising in vitro profile to a clinically viable drug is long and requires further investigation. Promising candidates with high in vitro selectivity must be advanced to in vivo models to assess their pharmacokinetic properties, efficacy in disease models, and potential for off-target effects in a complex physiological system. A thorough understanding of a compound's selectivity at the outset is invaluable for guiding these future studies and ultimately contributes to the development of safer and more effective medicines.
References
-
Role of 5-HT3 Receptors in the Antidepressant Response - MDPI. (2011, April 7). Retrieved from [Link]
-
Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC. (n.d.). Retrieved from [Link]
-
5-HT3 receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
The molecular basis of the structure and function of the 5-HT3 receptor: a model ligand-gated ion channel (Review) - Taylor & Francis. (n.d.). Retrieved from [Link]
-
5-HT3 receptors are membrane ion channels - PubMed. (n.d.). Retrieved from [Link]
-
Serotonin receptor (5‐HTR) subtypes and signalling pathways. All 5‐HTRs... - ResearchGate. (n.d.). Retrieved from [Link]
-
Structure and Function of Serotonin G protein Coupled Receptors - PMC - NIH. (n.d.). Retrieved from [Link]
-
5-HT2A receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC. (n.d.). Retrieved from [Link]
-
What are 5-HT3 receptor agonists and how do they work? - Patsnap Synapse. (2024, June 21). Retrieved from [Link]
-
Selectivity Definition - Intro to Pharmacology Key Term |... - Fiveable. (2025, August 15). Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. (2017, November 20). Retrieved from [Link]
-
The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC. (n.d.). Retrieved from [Link]
-
Serotonergic Synapse Pathway - Creative Diagnostics. (n.d.). Retrieved from [Link]
-
How much do we know about the coupling of G-proteins to serotonin receptors? (n.d.). Retrieved from [Link]
-
5-HT receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Serotonin Receptor Subtypes and Ligands - ACNP. (n.d.). Retrieved from [Link]
-
Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf - NIH. (n.d.). Retrieved from [Link]
-
Agonist-dependent modulation of G-protein coupling and transduction of 5-HT1A receptors in rat dorsal raphe nucleus | International Journal of Neuropsychopharmacology | Oxford Academic. (2010, August 1). Retrieved from [Link]
-
5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - NIH. (n.d.). Retrieved from [Link]
-
Human 5–HT4 and 5–HT7 Receptor Splice Variants: Are they Important? - PMC. (n.d.). Retrieved from [Link]
-
Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC. (n.d.). Retrieved from [Link]
-
Structural studies of serotonin receptor family - BMB Reports. (2023, October 11). Retrieved from [Link]
-
5-HT1A receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Central 5-HT receptors and their function; present and future - Pure. (n.d.). Retrieved from [Link]
-
Understanding Drug Selectivity: A Computational Perspective - Aganitha AI Inc. (2024, July 15). Retrieved from [Link]
-
5-HT2B Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved from [Link]
-
A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation | Semantic Scholar. (n.d.). Retrieved from [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (2022, September 21). Retrieved from [Link]
-
G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed. (2024, May 29). Retrieved from [Link]
-
Serotonin GPCR Family Subtypes and Products - Multispan, Inc. (n.d.). Retrieved from [Link]
-
Exploiting functional selectivity of GPCRs in drug development - Drug Target Review. (2015, September 21). Retrieved from [Link]
-
Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC. (n.d.). Retrieved from [Link]
-
Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger - Eurofins Discovery. (n.d.). Retrieved from [Link]
-
(PDF) Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - ResearchGate. (2025, November 13). Retrieved from [Link]
-
Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed. (2016, December 13). Retrieved from [Link]
-
Rational Approaches to Improving Selectivity in Drug Design - PMC - NIH. (n.d.). Retrieved from [Link]
-
5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials. (n.d.). Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (n.d.). Retrieved from [Link]
-
(PDF) Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (2000, August 15). Retrieved from [Link]
-
High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016, September 20). Retrieved from [Link]
-
GPCR Functional Cell-based Assays. (n.d.). Retrieved from [Link]
-
Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor - bioRxiv. (2025, September 10). Retrieved from [Link]
Sources
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. How much do we know about the coupling of G-proteins to serotonin receptors? | springermedizin.de [springermedizin.de]
- 4. acnp.org [acnp.org]
- 5. multispaninc.com [multispaninc.com]
- 6. fiveable.me [fiveable.me]
- 7. Drug Activity and Drug Specificity [sigmaaldrich.com]
- 8. aganitha.ai [aganitha.ai]
- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. 5-HT1A receptor-mediated phosphorylation of extracellular signal-regulated kinases (ERK1/2) is modulated by regulator of G protein signaling protein 19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 17. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 18. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. G protein-specific mechanisms in the serotonin 5-HT2A receptor regulate psychosis-related effects and memory deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 22. tandfonline.com [tandfonline.com]
- 23. 5-HT3 receptors are membrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 25. Human 5–HT4 and 5–HT7 Receptor Splice Variants: Are they Important? - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 27. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. resources.revvity.com [resources.revvity.com]
- 31. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 32. semanticscholar.org [semanticscholar.org]
- 33. researchgate.net [researchgate.net]
- 34. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 35. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 36. researchgate.net [researchgate.net]
- 37. drugtargetreview.com [drugtargetreview.com]
- 38. genscript.jp [genscript.jp]
Comparative analysis of the pharmacokinetic properties of indazole derivatives
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3][4] From potent kinase inhibitors in oncology to novel anti-inflammatory and neuroprotective agents, the therapeutic potential of indazole derivatives is vast.[5][6][7][8] However, the journey from a promising hit compound to a clinically viable drug is paved with the complexities of pharmacokinetics—the study of how the body absorbs, distributes, metabolizes, and excretes a drug (ADME).[9][10][11] Understanding and optimizing these properties is paramount to achieving therapeutic efficacy and ensuring patient safety.
This guide provides a comparative analysis of the pharmacokinetic properties of indazole derivatives, offering insights into how subtle structural modifications can profoundly influence their ADME profiles. We will delve into the key experimental methodologies used to assess these parameters, providing detailed protocols and the scientific rationale behind them. This resource is intended for researchers, scientists, and drug development professionals seeking to navigate the intricate yet rewarding landscape of indazole-based drug discovery.
The Indazole Nucleus: A Double-Edged Sword of Pharmacokinetic Properties
The indazole core, a bicyclic system comprising a benzene ring fused to a pyrazole ring, possesses a unique electronic and structural architecture that contributes to both its therapeutic efficacy and its pharmacokinetic challenges.[1][4] The presence of two nitrogen atoms allows for hydrogen bonding interactions, which can be crucial for target engagement.[2] However, these same features can also influence metabolic stability and clearance pathways.
One of the key advantages of the indazole scaffold is its ability to serve as a bioisostere for other functional groups, such as phenols and indoles.[2] This strategy is often employed to mitigate metabolic liabilities associated with these groups, such as O-glucuronidation of phenols, thereby improving oral bioavailability.[2] For instance, the replacement of a phenol with an indazole in certain kinase inhibitors has been shown to enhance metabolic stability and lead to more favorable pharmacokinetic profiles.[2]
Conversely, the indazole ring itself is susceptible to metabolism. Common metabolic pathways for indazole-containing compounds include hydroxylation, N-dealkylation, and glucuronidation.[12] The position of substituents on the indazole ring and any appended moieties will dictate the primary sites of metabolism and the overall clearance rate of the compound.
Comparative Analysis of Pharmacokinetic Parameters
The pharmacokinetic profile of an indazole derivative is a multifactorial equation where each structural component plays a role. Below, we compare key pharmacokinetic parameters and discuss how they are influenced by the chemical nature of these derivatives.
| Pharmacokinetic Parameter | Influencing Factors for Indazole Derivatives | General Trends & Observations |
| Absorption & Bioavailability | Lipophilicity (LogP), solubility, and susceptibility to first-pass metabolism. | - Increased lipophilicity can enhance membrane permeability and absorption, but excessive lipophilicity may lead to poor solubility and increased metabolic clearance. - Strategic placement of polar groups can improve solubility. - Indazole derivatives designed as phenol bioisosteres often exhibit improved oral bioavailability due to reduced phase II metabolism.[2] |
| Distribution | Plasma protein binding (PPB) and tissue permeability. | - Many indazole derivatives exhibit a high degree of plasma protein binding, which can limit the free fraction of the drug available to exert its therapeutic effect.[13][14] - The volume of distribution (Vd) can vary widely depending on the overall physicochemical properties of the molecule. |
| Metabolism | Susceptibility to Phase I (e.g., CYP450 oxidation) and Phase II (e.g., glucuronidation) enzymes. | - The indazole ring can undergo oxidation.[12] - Substituents on the indazole core are often major sites of metabolism. For example, alkyl groups can be hydroxylated or dealkylated.[12] - The nitrogen atoms of the pyrazole ring can be sites for glucuronidation.[12] |
| Excretion | Renal and biliary clearance pathways. | - The route of excretion is dependent on the polarity of the parent drug and its metabolites. - More polar metabolites are typically excreted renally. |
| Half-life (t½) | Clearance rate and volume of distribution. | - The half-life of indazole derivatives can range from short to long, depending on their metabolic stability and clearance.[15][16] |
Essential Experimental Workflows for Pharmacokinetic Profiling
A thorough understanding of a compound's pharmacokinetic profile requires a battery of in vitro and in vivo assays.[17][18][19][20] These studies are crucial for early-stage drug discovery, guiding lead optimization and identifying potential liabilities before advancing to more complex and costly in vivo models.[17][18][19]
Caption: A streamlined workflow for assessing the pharmacokinetic properties of drug candidates.
In Vitro Assays: The First Line of Assessment
In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies provide the initial snapshot of a compound's pharmacokinetic behavior.[17][18][19] They are relatively high-throughput and cost-effective, making them ideal for screening large numbers of compounds during the lead optimization phase.[17][21]
The metabolic stability of a compound is a critical determinant of its half-life and oral bioavailability.[22][23] This assay measures the rate at which a compound is metabolized by liver enzymes, typically using liver microsomes or hepatocytes.[24][25][26]
Protocol: Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a stock solution of the test indazole derivative (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).
-
-
Incubation:
-
In a 96-well plate, add the liver microsomes to the phosphate buffer.
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.[24]
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[11]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
The slope of the line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) = (k * incubation volume) / mg of microsomal protein.
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are vesicles of the endoplasmic reticulum from liver cells and are a rich source of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.[25]
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period.[24]
-
Acetonitrile Quenching: Acetonitrile is a protein-precipitating organic solvent that effectively stops the enzymatic reaction. The inclusion of an internal standard corrects for variations in sample processing and instrument response.
The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and the concentration of free, pharmacologically active drug.[13][14] Highly protein-bound drugs may have a lower volume of distribution and a longer half-life.[14]
Protocol: Rapid Equilibrium Dialysis (RED) Assay
-
Preparation:
-
Prepare a stock solution of the test indazole derivative.
-
Spike the test compound into plasma from the desired species (e.g., human, rat) at the target concentration (e.g., 1-10 µM).[27]
-
-
Dialysis:
-
Add the plasma sample containing the test compound to one chamber of a RED device insert.
-
Add an equal volume of phosphate-buffered saline (PBS, pH 7.4) to the other chamber.[27][28]
-
Incubate the assembled RED plate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).[13][28]
-
-
Sample Collection and Analysis:
-
After incubation, collect aliquots from both the plasma and the buffer chambers.
-
Matrix-match the samples by adding an equal volume of blank plasma to the buffer aliquot and an equal volume of PBS to the plasma aliquot.
-
Precipitate the proteins with acetonitrile containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of the test compound in each chamber.[27][28]
-
-
Data Calculation:
-
The concentration in the buffer chamber represents the unbound (free) drug concentration.
-
The concentration in the plasma chamber represents the total drug concentration (bound and unbound).
-
Calculate the fraction unbound (fu) = (Concentration in buffer chamber) / (Concentration in plasma chamber).
-
Calculate the percentage bound = (1 - fu) * 100.
-
Causality Behind Experimental Choices:
-
Equilibrium Dialysis: This is considered the gold standard for PPB determination as it provides a direct measure of the free drug concentration at equilibrium.[27][28]
-
Semi-permeable Membrane: The two chambers are separated by a semi-permeable membrane that allows the passage of small molecules (the drug) but not large proteins.
-
Matrix Matching: This step is crucial to ensure that the analytical method is not affected by differences in the sample matrix (plasma vs. buffer), a phenomenon known as matrix effects.
Indazole derivatives, like many nitrogen-containing heterocycles, have the potential to inhibit CYP enzymes.[29][30] This can lead to drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and plasma concentration of another, potentially leading to adverse effects.[31][32][33]
Protocol: LC-MS/MS-Based CYP Inhibition Assay
-
Incubation Mixture:
-
In a 96-well plate, combine human liver microsomes, a specific CYP probe substrate (a compound known to be metabolized by a single CYP isoform), and the test indazole derivative at various concentrations.[34]
-
Include a positive control inhibitor for each CYP isoform.
-
-
Reaction Initiation and Termination:
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding a NADPH regenerating system.
-
After a short incubation period (e.g., 10-15 minutes), terminate the reaction with ice-cold acetonitrile containing an internal standard.
-
-
Analysis:
-
Centrifuge the plate to pellet proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.[34]
-
-
Data Analysis:
-
Calculate the percentage of remaining CYP activity at each concentration of the test compound relative to a vehicle control.
-
Plot the percentage of activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by non-linear regression analysis.
-
Causality Behind Experimental Choices:
-
Probe Substrates: The use of isoform-specific probe substrates allows for the assessment of inhibitory potential against individual CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4), which are responsible for the metabolism of the majority of clinically used drugs.[31][33][34]
-
IC50 Determination: The IC50 value provides a quantitative measure of the inhibitory potency of the test compound, which is essential for predicting the risk of clinical DDIs.
Caption: The mechanism of CYP450 inhibition by an indazole derivative.
In Vivo Pharmacokinetic Studies: The Whole-System Perspective
While in vitro assays are invaluable for screening, in vivo pharmacokinetic studies in animal models are essential to understand how a drug behaves in a complete biological system.[9][10][35][36] These studies provide data on key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[9][35][37]
Protocol: Rodent Pharmacokinetic Study
-
Animal Dosing:
-
Blood Sampling:
-
Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from a cannulated vein (e.g., jugular vein).[35]
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the drug versus time for each route of administration.
-
Use non-compartmental analysis to calculate key pharmacokinetic parameters, including:
-
Area Under the Curve (AUC): A measure of total drug exposure.
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t½): The time required for the plasma concentration to decrease by half.
-
Maximum Concentration (Cmax) and Time to Cmax (Tmax): For oral administration.
-
-
Calculate oral bioavailability (F%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
-
Causality Behind Experimental Choices:
-
Intravenous (IV) and Oral (PO) Dosing: Comparing the pharmacokinetic profiles after IV and PO administration allows for the determination of absolute oral bioavailability. IV administration ensures 100% of the drug enters systemic circulation, serving as a reference.
-
Serial Blood Sampling: Collecting multiple blood samples from the same animal over time provides a complete pharmacokinetic profile and reduces inter-animal variability.[37]
-
Non-Compartmental Analysis: This is a standard method for pharmacokinetic data analysis that does not require assumptions about the specific compartmental model of drug distribution.[11][39]
Conclusion: A Data-Driven Approach to Success
The successful development of indazole derivatives into clinically effective drugs hinges on a deep and early understanding of their pharmacokinetic properties. By employing a systematic and iterative approach that combines in vitro screening with definitive in vivo studies, researchers can make informed decisions to optimize their compounds. The structure-ADME relationships within the indazole class are complex, but by leveraging the experimental workflows outlined in this guide, scientists can navigate this landscape with greater confidence. The ultimate goal is to design and select drug candidates with balanced potency, selectivity, and pharmacokinetic profiles, thereby increasing the probability of success in bringing novel and impactful therapies to patients.
References
-
Selvita. In Vitro ADME. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Visikol. Plasma Protein Binding Assay. [Link]
-
Xyzagen. In Vivo Pharmacokinetics | Nonclinical PK & TK Services. [Link]
-
Eurofins Discovery. In Vitro ADME and Toxicology Assays. [Link]
-
Sheff, D. G., et al. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 2014. [Link]
-
BioDuro. In Vivo PK and TK. [Link]
-
Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments. [Link]
-
InfinixBio. In Vitro ADME Studies: Laying the Foundation for Preclinical Success. [Link]
-
PubChem. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. [Link]
-
Nuvisan. Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]
-
Domainex. Plasma Protein Binding Assay. [Link]
-
Tang, C., & Prueksaritanont, T. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. Pharmaceutical research, 2010. [Link]
-
protocols.io. In-vitro plasma protein binding. [Link]
-
Talath, S., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. [Link]
-
Chen, Y. T., et al. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 2023. [Link]
-
protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes. [Link]
-
ResearchGate. Bioavailability activity radar for indazole derivatives 8a and 13a. [Link]
-
Bienta. Metabolic Stability Assay. [Link]
-
Talath, S., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. [Link]
-
Kumar, R., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 2022. [Link]
-
National Institute of Health Sciences. Clinical Pharmacokinetic Studies of Pharmaceuticals. [Link]
-
Hutzler, J. M., et al. Inhibition of cytochromes P450 by antifungal imidazole derivatives. Drug Metabolism and Disposition, 2002. [Link]
-
Erah, P. O. Pharmacokinetics: Experimental methods. ResearchGate, 2020. [Link]
-
Current Protocols in Pharmacology. Determination of Drug and Metabolite Concentrations in Plasma. PMC, 2012. [Link]
-
ResearchGate. (PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. [Link]
-
Li, J., et al. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Current Medicinal Chemistry, 2020. [Link]
-
Sharma, P., et al. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Letters in Drug Design & Discovery, 2012. [Link]
-
Norman, M. H., et al. Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 2013. [Link]
-
Boiani, M., & González, M. Pharmacological properties of indazole derivatives: recent developments. Mini reviews in medicinal chemistry, 2005. [Link]
-
Sahu, S., et al. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 2022. [Link]
-
Sygnature Discovery. P450 / CYP Inhibition. [Link]
-
Semantic Scholar. Discovery of Novel Indazole Derivatives as Orally Available β3-Adrenergic Receptor Agonists Lacking Off-Target-Based Cardiovascular Side Effects. [Link]
-
Mini-Reviews in Medicinal Chemistry. Pharmacological Properties of Indazole Derivatives: Recent Developments. [Link]
-
Creative Bioarray. Experimental Methods for Identifying Drug-Drug Interactions. [Link]
-
Wikipedia. Pharmacokinetics. [Link]
-
ResearchGate. Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
MDPI. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. xyzagen.com [xyzagen.com]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 12. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plasma Protein Binding Assay [visikol.com]
- 14. protocols.io [protocols.io]
- 15. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. selvita.com [selvita.com]
- 18. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 19. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 20. infinixbio.com [infinixbio.com]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. Metabolic Stability Assay | Bienta [bienta.net]
- 24. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 25. merckmillipore.com [merckmillipore.com]
- 26. protocols.io [protocols.io]
- 27. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 29. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. sygnaturediscovery.com [sygnaturediscovery.com]
- 32. creative-bioarray.com [creative-bioarray.com]
- 33. criver.com [criver.com]
- 34. enamine.net [enamine.net]
- 35. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 36. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. nuvisan.com [nuvisan.com]
- 38. Current Protocols in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 39. nihs.go.jp [nihs.go.jp]
Safety Operating Guide
Mastering Safety: A Technical Guide to Handling 5-Methoxy-1H-indazol-6-OL
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of 5-Methoxy-1H-indazol-6-OL. As a novel research compound, comprehensive toxicological data may not be fully available. Therefore, this protocol is grounded in the principles of prudent laboratory practice and informed by safety data for structurally analogous indazole derivatives. Adherence to these procedures is paramount to ensure personnel safety and maintain experimental integrity.
Hazard Assessment: An Evidence-Based Approach
The core structure, 1H-indazol-6-ol, is classified as harmful if swallowed.[1] The closely related isomer, 5-Methoxy-1H-indazole, is associated with the following GHS Hazard Statements:
-
H302: Harmful if swallowed
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Therefore, 5-Methoxy-1H-indazol-6-OL must be handled as a potent, hazardous compound with the potential to cause significant irritation and harm upon ingestion, or contact with skin and eyes, and may irritate the respiratory system if inhaled as a dust.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a checklist; it is a system designed to mitigate the specific hazards identified above.
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield | Provides robust protection against splashes, which can cause serious eye irritation.[2][3] A face shield adds protection for the entire face, especially during larger-scale operations or when a splash risk is high. |
| Hand Protection | Double-gloving with nitrile gloves | Nitrile offers good resistance to a range of chemicals for incidental contact.[2][4][5] Double-gloving is a best practice for handling potent compounds to prevent exposure from a single glove failure.[2] For prolonged handling, consider heavier-duty gloves like neoprene.[5] |
| Body Protection | Fully-buttoned laboratory coat or disposable gown | Protects skin from contact with powders and prevents contamination of personal clothing.[2][3] For operations with a higher risk of contamination, a disposable gown is recommended. |
| Respiratory Protection | NIOSH-certified N95 respirator (minimum) | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[2] All respirator use must comply with a formal respiratory protection program, including fit-testing. |
| Foot Protection | Closed-toe, closed-heel shoes | Protects feet from spills and falling objects, a fundamental requirement in any laboratory setting.[2] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
All handling of powdered 5-Methoxy-1H-indazol-6-OL must occur within a certified chemical fume hood to contain any dust or aerosols at the source.
Workflow for Weighing and Solubilizing Powdered Compound
Caption: Workflow for safely handling powdered 5-Methoxy-1H-indazol-6-OL.
Detailed Steps:
-
Preparation: Before bringing the compound into the work area, ensure the chemical fume hood is clean and certified. Cover the work surface with a disposable absorbent liner.[2]
-
PPE: Don all required personal protective equipment as detailed in the table above.
-
Weighing: Use an anti-static weigh boat or paper. Handle the container and spatula gently to minimize the generation of airborne dust.
-
Solubilization: Carefully transfer the weighed powder into the receiving vessel. Use a small amount of the intended solvent to rinse the weigh boat, ensuring the complete transfer of the compound. Add the remaining solvent, cap the vessel, and mix by gentle swirling or inversion until fully dissolved.
-
Decontamination: After the solution is prepared, wipe down the balance, spatula, and all surfaces inside the fume hood with an appropriate solvent.
-
Waste Disposal: Place all contaminated disposable items (gloves, weigh boat, liner) into a clearly labeled, sealable hazardous waste bag or container.[2]
Emergency Procedures: Spill and Disposal Plans
Spill Cleanup Protocol
Accidents can happen; a clear and practiced response plan is essential. This protocol is for minor spills of powdered material (typically <1 gram) inside a laboratory.
-
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.
-
Assess: If the spill is outside of a fume hood, evaluate the risk of airborne dust. If significant, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department.
-
Protect: If you are trained to clean the spill, don full PPE, including a minimum of an N95 respirator.[6]
-
Contain Dust: Gently cover the spill with absorbent pads or paper towels dampened with water.[6][7] This prevents the powder from becoming airborne. Do NOT dry sweep the powder.
-
Collect: Carefully scoop the wetted material and absorbent pads into a sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water or an appropriate laboratory detergent, working from the outside in.
-
Dispose: All cleanup materials are to be disposed of as hazardous waste.[8]
Disposal Plan
All waste streams containing 5-Methoxy-1H-indazol-6-OL, whether in solid or solution form, must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other waste streams.[9]
-
Containerization:
-
Solid Waste: Collect contaminated items like gloves, weigh boats, and absorbent pads in a durable, sealed plastic bag or container clearly labeled "Hazardous Waste."[9][10]
-
Liquid Waste: Collect unused or waste solutions in a compatible, sealed, and clearly labeled container. Ensure the container material is resistant to the solvent used.
-
-
Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name ("5-Methoxy-1H-indazol-6-OL"), the solvent if applicable, and the approximate concentration or quantity.[9][10]
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Adhere to all local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[11][12][13] Never dispose of this chemical down the drain or in regular trash.[2]
By implementing this comprehensive safety framework, researchers can confidently handle 5-Methoxy-1H-indazol-6-OL, minimizing personal risk and ensuring a safe and compliant laboratory environment.
References
-
United States Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA). Available at: [Link]
- BenchChem. (2025). Essential Safety and Handling Guide for Potent Chemical Compounds.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- HWH Environmental. (2025).
- Texas A&M University-Texarkana. Spill Management Procedure.
- Duke University Occupational & Environmental Safety Office. Instructions for Cleaning Spills of Powdered Hazardous Drugs.
- Pesticide Environmental Stewardship. Spill Cleanup.
-
BMC Protect. Chemical Resistance Guide For Gloves. Available at: [Link]
- The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures.
-
Retail Industry Leaders Association. Hazardous Waste Regulations. Available at: [Link]
-
Esko Safety. Esko Glove Chemical Resistance Chart. Available at: [Link]
- Clarkson University. CHEMICAL SPILL PROCEDURES.
- Medicom. Chemical Resistance Reference Chart.
-
United States Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]
- Gloves By Web. Gloves Chemical Resistance Chart.
- Outsourced Pharma. (2015). Best Practices For Handling Potent APIs.
- Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES.
- ILC Dover. Pharmaceutical Powder Handling 101: Safety, Compliance & Containment.
- NY Creates. (2025). Standard Operating Procedure for Chemical Handling and Storage.
- Agno Pharmaceuticals.
- Fisher Scientific.
- Chemicals. (2023).
- Sigma-Aldrich.
- Thermo Fisher Scientific. (2025).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135483987, 6-hydroxy-1H-indazole. Available at: [Link].
- Fisher Scientific.
- S. S. Shaik, C. S. Kumar, S. Chityal, et al. (2024). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PMC.
- Request PDF. (2025).
- A. Shaikh, P. Khan, A. A. Khan, et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- V. S. S. R. R. Tummala, V. R. S. S. G. P. Kumar, K. R. Battula. (2021). CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review.
Sources
- 1. 6-hydroxy-1H-indazole | C7H6N2O | CID 135483987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. bmcprotect.com [bmcprotect.com]
- 5. eskosafety.com [eskosafety.com]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. tamut.edu [tamut.edu]
- 8. qmul.ac.uk [qmul.ac.uk]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. hwhenvironmental.com [hwhenvironmental.com]
- 11. Hazardous waste in the United States - Wikipedia [en.wikipedia.org]
- 12. Hazardous Waste Regulations [rila.org]
- 13. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
